molecular formula C11H16N2O3 B1519856 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester CAS No. 672310-05-3

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1519856
CAS No.: 672310-05-3
M. Wt: 224.26 g/mol
InChI Key: XIHXVYGYBIEGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (CAS 672310-05-3) is a high-value chemical building block with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound features a piperidine ring linked to an ethyl oxazole-4-carboxylate group, a structure that makes it a versatile intermediate in organic synthesis and medicinal chemistry research . The piperidine moiety is a common pharmacophore found in numerous bioactive molecules and pharmaceuticals, such as meperidine, highlighting the relevance of this scaffold in drug discovery . Similarly, the oxazole ring is a privileged structure in medicinal chemistry due to its participation in hydrogen bonding and its metabolic stability. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, including dibenzodioxocins with potential biological activity . The ethyl ester functional group offers a handle for further synthetic modification, such as hydrolysis to the corresponding acid or transesterification. It is important to note that 5-hydroxyoxazole-4-carboxylic acid derivatives can be susceptible to hydrolytic ring-opening and decarboxylation, a key stability consideration for researchers during experimental design and storage . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXVYGYBIEGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654374
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-05-3
Record name 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Introduction: A Scaffold of Medicinal Significance

This compound is a heterocyclic compound featuring a trifecta of structurally significant moieties: a piperidine ring, an oxazole core, and an ethyl ester functional group.[1] This unique combination makes it a molecule of considerable interest to researchers in drug discovery and medicinal chemistry. The piperidine nucleus is a cornerstone in pharmaceutical design, present in numerous FDA-approved drugs and demonstrating a vast range of biological activities, including anticancer, antiviral, and analgesic properties.[2][3][4] Its saturated, six-membered ring structure allows it to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[5][6]

Similarly, the oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in various natural products and synthetic compounds with diverse pharmacological profiles, such as anti-inflammatory and antimicrobial activities.[7][8][9][10] The ethyl ester at the 4-position of the oxazole ring provides a handle for further synthetic modification or can act as a key interacting group with target proteins. The strategic fusion of these two heterocyclic systems results in a novel scaffold with potential for modulation of various biological pathways, making a robust understanding of its synthesis and characterization paramount for its exploration as a potential therapeutic agent.

PART 1: A Rationale-Driven Synthetic Strategy

The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, or more contemporary methods starting from carboxylic acids or α-amino acids.[11][12][13] For the target compound, a logical and efficient pathway begins with commercially available materials, incorporating protective group chemistry to ensure regioselectivity and high yields.

The proposed strategy hinges on the construction of an N-acyl-α-amino alcohol intermediate, followed by a cyclodehydration and oxidation sequence to form the aromatic oxazole ring. This approach offers clear, high-yielding steps and relies on well-understood reaction mechanisms.

Core Causality in Experimental Design:

  • Piperidine Protection: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, its protection with a tert-butyloxycarbonyl (Boc) group is a critical first step. The Boc group is ideal due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions without affecting the ester or oxazole moieties.

  • Amide Coupling: The formation of the amide bond between the protected piperidine carboxylic acid and L-serine ethyl ester is the key bond-forming step to link the two core fragments. A peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is employed to facilitate this reaction efficiently, minimizing side reactions and racemization.

  • Oxazole Formation: The transformation of the N-acyl serine derivative into the oxazole ring is the most crucial part of the synthesis. This is achieved via a two-step, one-pot process. First, a cyclodehydration reaction using a reagent like Deoxo-Fluor [(bis(2-methoxyethyl)amino)sulfur trifluoride] converts the β-hydroxy amide into an oxazoline intermediate. This is followed by an in-situ oxidation using a mild oxidant like bromine in the presence of a base to aromatize the oxazoline to the desired oxazole ring. This sequence is a reliable method for converting serine-derived amides into 2,4-disubstituted oxazoles.

  • Deprotection: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is the reagent of choice as it cleanly and quantitatively cleaves the Boc group under mild conditions, leaving the ester and heterocyclic core intact.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Oxazole Formation cluster_3 Step 4: Deprotection A Boc-Piperidine-4- carboxylic Acid C N-Boc Protected Amide Intermediate A->C EDC, HOBt, DIPEA B L-Serine Ethyl Ester B->C D Protected Oxazole Intermediate C->D 1. Deoxo-Fluor 2. Br2, DBU E Final Product: 2-Piperidin-4-yl-oxazole-4- carboxylic acid ethyl ester D->E TFA, DCM

Caption: A four-step synthetic pathway to the target compound.

PART 2: Comprehensive Physicochemical Characterization

Validation of the molecular structure and assessment of purity are accomplished through a suite of standard analytical techniques. Each method provides a unique and complementary piece of data that, when combined, confirms the identity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The predicted spectra are based on established chemical shift values for similar structural motifs.[14][15][16]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.20 s 1H H-5 (Oxazole) Protons on electron-deficient aromatic rings are deshielded.
4.40 q 2H -O-CH₂ -CH₃ Methylene protons adjacent to an ester oxygen.
~3.20 - 3.10 m 3H H-2, H-6 (Piperidine, eq), H-4 (Piperidine) Protons adjacent to the piperidine nitrogen and the CH group attached to the oxazole.
~2.80 t 2H H-2, H-6 (Piperidine, ax) Axial protons adjacent to the piperidine nitrogen.
~2.10 m 2H H-3, H-5 (Piperidine, eq) Equatorial protons on the piperidine ring.
~1.90 m 2H H-3, H-5 (Piperidine, ax) Axial protons on the piperidine ring.
1.40 t 3H -O-CH₂-CH₃ Methyl protons of the ethyl ester group.

| (variable) | br s | 1H | N-H (Piperidine) | Broad singlet for the amine proton, chemical shift can vary. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~162.0 C =O (Ester) Carbonyl carbon of the ester functional group.
~160.5 C -2 (Oxazole) Carbon at the 2-position of the oxazole, attached to the piperidine.
~140.0 C -4 (Oxazole) Carbon at the 4-position of the oxazole, attached to the ester.
~125.0 C -5 (Oxazole) Carbon at the 5-position of the oxazole.
61.5 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.
~45.0 C -2, C -6 (Piperidine) Carbons adjacent to the nitrogen in the piperidine ring.
~35.0 C -4 (Piperidine) Carbon attached to the oxazole ring.
~31.0 C -3, C -5 (Piperidine) Carbons beta to the nitrogen in the piperidine ring.

| 14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 3: Mass Spectrometry Data

Technique Expected Result
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol [1]
HRMS (ESI+) Expected m/z for [M+H]⁺: 225.1234

| Key Fragmentation | Likely fragmentation includes the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.[17] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300 (broad) N-H (Piperidine) Stretching
~2950-2850 C-H (Aliphatic) Stretching
~1725 C=O (Ester) Stretching
~1610 C=N (Oxazole) Stretching
~1550 C=C (Oxazole) Stretching
~1250 C-O (Ester) Stretching

| ~1100 | C-O-C (Oxazole) | Asymmetric Stretching |

PART 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, incorporating standard purification and analytical checks at each stage.

Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate
  • Amide Coupling:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add EDC (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add L-serine ethyl ester hydrochloride (1.1 eq) and stir the reaction at room temperature for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl serine intermediate, which can be used in the next step without further purification.

  • Oxazole Formation:

    • Dissolve the crude intermediate from the previous step in anhydrous DCM (0.1 M) under an argon atmosphere and cool to -78 °C.

    • Add Deoxo-Fluor (1.5 eq) dropwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, dissolve bromine (Br₂, 1.5 eq) in DCM and add it dropwise to the reaction mixture.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) dropwise and stir at 0 °C for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the protected oxazole product.

Protocol 2: Deprotection to Yield Final Compound
  • Boc-Deprotection:

    • Dissolve the purified, Boc-protected oxazole (1.0 eq) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be performed by chromatography or recrystallization if necessary.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Boc-Piperidine-4-carboxylic Acid + Serine Ethyl Ester Coupling Amide Coupling (EDC, HOBt, DCM) Start->Coupling Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup1 Intermediate1 Crude N-acyl Serine Derivative Workup1->Intermediate1 Cyclodehydration Cyclodehydration (Deoxo-Fluor, DCM, -78°C -> RT) Intermediate1->Cyclodehydration Oxidation In-situ Oxidation (Br2, DBU, 0°C) Cyclodehydration->Oxidation Workup2 Quench & Aqueous Workup Oxidation->Workup2 Purify1 Column Chromatography Workup2->Purify1 Intermediate2 Protected Oxazole Product Purify1->Intermediate2 Deprotection Boc Deprotection (TFA, DCM) Intermediate2->Deprotection Workup3 Neutralization & Extraction Deprotection->Workup3 Purify2 Final Purification / Isolation Workup3->Purify2 FinalProduct Final Product Purify2->FinalProduct Characterization Characterization (NMR, MS, IR, HPLC) FinalProduct->Characterization

Caption: Step-by-step experimental and purification workflow.

References

Chemical properties and structure of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate. This heterocyclic compound, incorporating both a piperidine and an oxazole moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document details its structural and physicochemical characteristics, a proposed synthetic pathway, and predicted spectroscopic data for characterization. Furthermore, we explore the potential biological relevance of this molecule by examining the established activities of structurally related compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that merges two key pharmacophores: a piperidine ring and a 2,4-disubstituted oxazole core.[1] The oxazole ring is a versatile scaffold known to be present in a wide array of pharmacologically active molecules, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.[2] Similarly, the piperidine moiety is a frequent component of approved drugs, often enhancing pharmacokinetic properties and enabling critical interactions with biological targets. The strategic combination of these two heterocyclic systems within a single molecule makes ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate a compound of interest for screening libraries and as a foundational structure for the development of novel therapeutic agents.

This guide serves as a technical resource for researchers, providing essential data for the synthesis, identification, and potential exploration of this compound in a drug discovery context.

Molecular Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate features a central 1,3-oxazole ring.[1] A piperidine ring is attached at the 2-position of the oxazole, and an ethyl ester group is present at the 4-position.[1] The presence of the basic piperidine nitrogen and the ester functionality introduces sites for potential chemical modification and intermolecular interactions, which are key to its potential biological activities.[1]

Data Presentation: Physicochemical and Structural Identifiers
PropertyValueSource
IUPAC Name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylateN/A
Synonyms 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester; 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester[1]
CAS Number 672310-05-3[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Physical State Pale-yellow to Yellow-brown Solid[1]
Predicted pKa ~8.5-9.5 (for the piperidine nitrogen)N/A
Predicted logP ~1.5 - 2.5N/A
SMILES CCOC(=O)C1=COC(=N1)C2CCNCC2[1]
InChI InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3[1]

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Oxazole Formation (Cyclodehydration) cluster_2 Part 3: Deprotection A N-Boc-piperidine-4-carboxylic acid + Ethyl 2-amino-3-oxobutanoate B Amide Bond Formation (EDC, HOBt, DIPEA in DCM) A->B Coupling C Intermediate 1: Ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate B->C Yields D Intermediate 1 E Cyclodehydration (e.g., PPh₃, C₂Cl₆ in CH₂Cl₂) D->E Reaction F Intermediate 2: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate E->F Yields G Intermediate 2 H Acidic Deprotection (TFA in DCM or HCl in Dioxane) G->H Reaction I Final Product: Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate H->I Yields

Caption: Proposed synthetic pathway for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate.

Step 2: Oxazole Formation (Cyclodehydration)

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.

  • Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.[3]

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the formation of the oxazole by TLC or LC-MS.

  • After completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate.

Step 3: N-Boc Deprotection

  • Dissolve the purified product from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Structural Characterization (Predicted Data)

As experimental spectroscopic data for this specific compound is not available in the public domain, this section provides predicted data based on the known spectral characteristics of its constituent functional groups. This information is intended to guide researchers in the characterization of the synthesized compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1 (s, 1H, oxazole-H), 4.4 (q, 2H, OCH₂CH₃), 3.2-3.4 (m, 1H, piperidine-CH), 3.1-3.2 (m, 2H, piperidine-CH₂), 2.7-2.9 (m, 2H, piperidine-CH₂), 1.9-2.1 (m, 4H, piperidine-CH₂), 1.4 (t, 3H, OCH₂CH₃), ~1.6 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~162 (C=O, ester), ~159 (C, oxazole C2), ~140 (C, oxazole C4), ~128 (CH, oxazole C5), 61.5 (OCH₂), 45-47 (piperidine C2/C6), 40-42 (piperidine C4), 30-32 (piperidine C3/C5), 14.5 (CH₃).[5][6][7]
FT-IR (ATR)ν (cm⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H stretches), ~1720-1740 (C=O stretch, ester), ~1580 (C=N stretch, oxazole), 1300-1000 (C-O stretches, ester and oxazole).[8][9]
Mass Spec. (EI)Predicted m/z: 224.12 (M⁺), with fragmentation patterns corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the piperidine ring.[10]

Potential Biological Applications and Future Directions

While ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate has not been extensively studied for its biological activity, the constituent moieties suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of molecules containing piperidine and oxazole or related benzoxazole scaffolds. For instance, certain piperidinyl-based benzoxazole derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis and growth.[11] Other research has shown that compounds incorporating a piperidine ring can exhibit potent antiproliferative effects against various leukemia cell lines.[12] Recently, a novel c-Myc inhibitor for lung cancer was discovered which contains a piperidinyl moiety linked to a different heterocyclic system.[13]

Anticancer_Pathway cluster_0 Potential Anticancer Mechanisms A Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (Hypothetical Agent) B Kinase Inhibition (e.g., VEGFR-2, c-Met) A->B C Protein-Protein Interaction Disruption (e.g., c-Myc/Max) A->C E Inhibition of Angiogenesis B->E F Cell Cycle Arrest B->F D Induction of Apoptosis C->D G Tumor Growth Inhibition D->G E->G F->G

Caption: Hypothetical anticancer mechanisms of action for piperidinyl-oxazole scaffolds.

Neurological and Other Applications

Derivatives of piperidine and oxazole have also been explored for their effects on the central nervous system. For example, certain benzoxazole-piperidine derivatives have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.[10]

Given the structural alerts present in ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, it is a prime candidate for inclusion in high-throughput screening campaigns to identify novel hits for a wide range of biological targets. Further derivatization of the piperidine nitrogen and modification of the ester group could lead to the development of potent and selective modulators of various enzymes and receptors.

Conclusion

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a structurally intriguing heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a detailed proposed synthetic route, and predicted characterization data. By contextualizing its structure with the known biological activities of related compounds, we highlight its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the proposed synthesis and a thorough investigation of its pharmacological profile are warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this guide utilizes predicted spectroscopic data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the theoretical basis for the predicted spectral features, offering insights into the relationship between the molecular structure and its spectroscopic output. Standard protocols for sample preparation and data acquisition are also provided to serve as a practical reference for researchers working with this or structurally similar compounds.

Introduction: Unveiling the Structure of a Novel Heterocycle

2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester (Figure 1) is a unique molecule that incorporates three key functional moieties: a piperidine ring, an oxazole ring, and an ethyl ester group.[1] Each of these components contributes to the overall chemical properties and potential biological activity of the compound. The piperidine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen center and conformational flexibility. The oxazole ring is an aromatic heterocycle known to participate in various biological interactions. Finally, the ethyl ester group can influence solubility and act as a handle for further chemical modifications.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the connectivity of atoms, the types of chemical bonds present, and the overall molecular weight. This guide will delve into the predicted spectroscopic data for 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester to provide a foundational understanding of its chemical structure.

Figure 1: Chemical Structure of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester provides a wealth of information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.2Singlet1HOxazole C5-H
~4.3Quartet2HO-CH₂ -CH₃
~3.3Multiplet1HPiperidine C4-H
~3.1Multiplet2HPiperidine C2-H (axial)
~2.8Multiplet2HPiperidine C6-H (axial)
~2.1Multiplet2HPiperidine C2-H (equatorial)
~1.9Multiplet2HPiperidine C6-H (equatorial)
~1.3Triplet3HO-CH₂-CH₃
~1.5 (broad)Singlet1HN-H

Causality Behind Predicted Chemical Shifts:

  • Oxazole Proton (~8.2 ppm): The proton on the oxazole ring is expected to be significantly deshielded and appear at a high chemical shift. This is due to the aromatic nature of the oxazole ring, where the circulation of π-electrons generates a magnetic field that reinforces the external magnetic field at the location of the proton.

  • Ethyl Ester Protons (~4.3 and ~1.3 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear around 4.3 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing at a lower chemical shift of around 1.3 ppm. They are split into a triplet by the two neighboring methylene protons.

  • Piperidine Protons (~1.9 - 3.3 ppm): The protons on the piperidine ring exhibit a range of chemical shifts due to their different spatial arrangements (axial and equatorial) and their proximity to the oxazole ring and the nitrogen atom. The proton at C4, which is attached to the oxazole ring, is expected to be the most deshielded of the piperidine protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will also be deshielded. The broad signal for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~165C =O (Ester)
~162Oxazole C 2
~145Oxazole C 4
~138Oxazole C 5
~61O-CH₂ -CH₃
~45Piperidine C 2 & C 6
~35Piperidine C 4
~30Piperidine C 3 & C 5
~14O-CH₂-CH₃

Causality Behind Predicted Chemical Shifts:

  • Carbonyl Carbon (~165 ppm): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a large downfield shift.

  • Oxazole Carbons (~138 - 162 ppm): The carbons within the aromatic oxazole ring appear in the typical range for aromatic and heteroaromatic carbons. The carbon at position 2, situated between two heteroatoms (N and O), is expected to be the most deshielded.

  • Piperidine Carbons (~30 - 45 ppm): The sp³ hybridized carbons of the piperidine ring are found in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) are more deshielded than the other piperidine carbons.

  • Ethyl Ester Carbons (~14 and ~61 ppm): The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom, while the terminal methyl carbon is the most shielded carbon in the molecule.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (¹H and ¹³C) cluster_processing Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (¹H) and peak picking proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The predicted IR spectrum of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester would display characteristic absorption bands corresponding to its key functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 (broad)N-H stretchPiperidine
~2950-2850C-H stretchAliphatic (Piperidine and Ethyl)
~1720C=O stretchEthyl Ester
~1600C=N stretchOxazole
~1500C=C stretchOxazole
~1250C-O stretchEster
~1100C-N stretchPiperidine

Causality Behind Predicted IR Absorptions:

  • N-H Stretch (~3300 cm⁻¹): The stretching vibration of the N-H bond in the secondary amine of the piperidine ring is expected to appear as a broad peak in this region.

  • C-H Stretches (~2950-2850 cm⁻¹): The stretching vibrations of the sp³ hybridized C-H bonds in the piperidine and ethyl groups will give rise to multiple sharp peaks in this region.

  • C=O Stretch (~1720 cm⁻¹): The carbonyl group of the ethyl ester is a strong IR absorber and will produce a prominent, sharp peak around 1720 cm⁻¹. This is a key diagnostic peak for the presence of an ester.

  • C=N and C=C Stretches (~1600 and ~1500 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic oxazole ring will appear in this region.

  • C-O Stretch (~1250 cm⁻¹): The stretching of the C-O single bond in the ester group will result in a strong absorption band.

  • C-N Stretch (~1100 cm⁻¹): The stretching vibration of the C-N bond in the piperidine ring will also be present.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of sample on the crystal prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Automatic baseline correction acq2->proc1 proc2 Peak labeling proc1->proc2

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester (Molecular Formula: C₁₁H₁₆N₂O₃), the predicted key signals in the mass spectrum are:

Predicted m/z Interpretation
224.12Molecular Ion [M]⁺
195.10[M - C₂H₅]⁺ (Loss of ethyl group)
179.09[M - OC₂H₅]⁺ (Loss of ethoxy group)
151.08[M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group)
84.08[C₅H₁₀N]⁺ (Piperidine ring fragment)

Causality Behind Predicted Fragmentation:

  • Molecular Ion (m/z 224.12): The peak with the highest mass-to-charge ratio will correspond to the intact molecule that has been ionized by the loss of one electron. The molecular weight of the compound is 224.26 g/mol .[1]

  • Loss of Ethyl and Ethoxy Groups (m/z 195.10 and 179.09): Esters are known to undergo characteristic fragmentation patterns. The cleavage of the bond between the ethyl group and the oxygen will result in a fragment with m/z 195.10. The loss of the entire ethoxy radical leads to an acylium ion at m/z 179.09.

  • Loss of the Ethyl Carboxylate Group (m/z 151.08): Cleavage of the bond between the oxazole ring and the ester group will generate a fragment corresponding to the 2-(piperidin-4-yl)oxazole cation.

  • Piperidine Ring Fragment (m/z 84.08): The piperidine ring can also fragment, with a common fragment being the C₅H₁₀N⁺ ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol) prep2 Infuse the solution into the mass spectrometer prep1->prep2 acq1 Optimize ionization source parameters prep2->acq1 acq2 Acquire mass spectrum in positive ion mode acq1->acq2 proc1 Identify the molecular ion peak acq2->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester. By interpreting the predicted ¹H NMR, ¹³C NMR, IR, and MS data, a comprehensive structural profile of the molecule has been established. The provided rationales for the spectral features, grounded in fundamental principles of spectroscopy, offer a valuable resource for researchers. The included experimental protocols serve as a practical starting point for the empirical characterization of this compound. As with any predictive data, experimental verification is the ultimate standard for structural confirmation. However, this guide provides a robust theoretical framework to aid in the synthesis, characterization, and further development of this and related heterocyclic compounds.

References

The Therapeutic Potential of Oxazole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The confluence of the oxazole and piperidine rings within a single molecular framework has given rise to a class of compounds with remarkable and diverse biological activities. The oxazole, a five-membered heteroaromatic ring, serves as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets.[1] Concurrently, the piperidine moiety, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be strategically modified to fine-tune physicochemical properties and target engagement.[2] This unique combination has established the oxazole-piperidine scaffold as a "privileged" structure in medicinal chemistry, leading to the development of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neurological activities.

This technical guide provides an in-depth exploration of the multifaceted biological potential of oxazole-piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of the field but also practical, field-proven insights into the experimental evaluation of these promising compounds. We will delve into the underlying mechanisms of action, provide detailed experimental protocols, and present a critical analysis of structure-activity relationships to guide the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole-piperidine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting key pathways involved in tumor progression and survival.[3][4]

A. Mechanisms of Antineoplastic Action

The anticancer effects of oxazole-piperidine derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5] Key molecular targets that have been identified include:

  • Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of the STAT3 signaling pathway is a common feature in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Certain oxazole-piperidine derivatives have been shown to inhibit STAT3 phosphorylation and subsequent dimerization, thereby blocking its transcriptional activity.[4]

STAT3_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation cytokine Cytokine (e.g., IL-6) cytokine->receptor p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription Induces oxazole_piperidine Oxazole-Piperidine Derivative oxazole_piperidine->jak Inhibits oxazole_piperidine->p_stat3 Inhibits Dimerization

  • Tubulin Polymerization: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[8] Oxazole-piperidine derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]

Tubulin_Polymerization tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization cell_cycle_arrest G2/M Arrest tubulin->cell_cycle_arrest Disrupts Polymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Formation apoptosis Apoptosis cell_cycle_arrest->apoptosis oxazole_piperidine Oxazole-Piperidine Derivative oxazole_piperidine->tubulin Binds to

B. Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of oxazole-piperidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
7-Piperazin-substituted[4][10]oxazolo[4,5-d]pyrimidinesRenal Cancer (UO-31)0.16[11]
7-Piperazin-substituted[4][10]oxazolo[4,5-d]pyrimidinesColon Cancer (HCT-116)0.59 (LC50)[11]
1,3-Oxazole derivativesHep-260.2[9][12]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[8]

Causality Behind Experimental Choice: The MTT assay is a widely accepted and robust method for initial screening of potential anticancer compounds. Its reliance on mitochondrial activity provides a good surrogate for overall cell health and viability. The colorimetric readout is easily quantifiable and adaptable to high-throughput screening formats.

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole-piperidine derivatives in a suitable solvent (e.g., DMSO) and then in culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • Add 10-20 µL of the MTT stock solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[4][8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazole-piperidine derivatives have demonstrated promising activity against a broad spectrum of bacteria, including drug-resistant strains.[13][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is often linked to the disruption of essential bacterial processes. One key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[16] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

B. Quantitative Assessment of Antimicrobial Activity

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
3,5-diamino-piperidine derivativesPseudomonas aeruginosa8 (MIC90)[13]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus ATCC 6538125[17]
1,3,4-Oxadiazole derivativesStaphylococcus aureus3.13[18]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[6][19]

Causality Behind Experimental Choice: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations in a 96-well plate format. It provides a quantitative measure of antimicrobial activity (the MIC value) which is essential for comparing the potency of different compounds.

Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[18]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of a stock solution of the oxazole-piperidine derivative (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.[6]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[19]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

III. Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Oxazole-piperidine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20]

A. Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many oxazole-piperidine derivatives is the inhibition of COX-2 .[1][14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

COX2_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Synthesizes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation Mediates oxazole_piperidine Oxazole-Piperidine Derivative oxazole_piperidine->cox2 Inhibits

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured.

Derivative ClassEdema Inhibition (%)Reference
Flurbiprofen-based oxadiazole derivatives88.33[21][22]
2,5-Disubstituted-1,3,4-oxadiazole derivatives79.83[23]
Oxadiazoles clubbed with Benzothiazole nucleus81.91[24]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][16]

Causality Behind Experimental Choice: The injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response that is well-characterized and involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins. This model is highly reproducible and allows for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.

Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the oxazole-piperidine derivative orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).[25]

  • Induction of Edema:

    • After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.[1][16]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The difference in paw volume before and after carrageenan injection represents the edema volume.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

IV. Neurological Applications: Targeting Neurodegenerative Diseases

Oxazole-piperidine derivatives have shown potential as therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, by targeting key enzymes involved in neurotransmission.[10][22]

A. Mechanism of Action in Neurological Disorders

The primary mechanism of action in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .[22] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][19][25] By inhibiting these enzymes, oxazole-piperidine derivatives increase the levels and duration of action of acetylcholine, which can help to improve cognitive function in patients with Alzheimer's disease.[19]

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ach_vesicle ACh Vesicle synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release ach_receptor ACh Receptor synaptic_cleft->ach_receptor ACh Binding ache AChE synaptic_cleft->ache ACh choline_acetate Choline + Acetate ache->choline_acetate Hydrolysis oxazole_piperidine Oxazole-Piperidine Derivative oxazole_piperidine->ache Inhibits

B. Quantitative Assessment of Cholinesterase Inhibition

The inhibitory potency of oxazole-piperidine derivatives against AChE and BuChE is determined by their IC50 values.

Derivative ClassEnzymeIC50 (µM)Reference
Benzimidazole-based oxazole analoguesAChE0.10[10]
Benzimidazole-based oxazole analoguesBuChE0.20[10]
2-Aryl-6-carboxamide benzoxazole derivativesAChE0.01262[23]
2-Aryl-6-carboxamide benzoxazole derivativesBuChE0.02545[23]
C. Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's assay is a simple and reliable colorimetric method for measuring cholinesterase activity and inhibition.[26][27]

Causality Behind Experimental Choice: This assay is based on a well-established chemical reaction where the product of cholinesterase activity reacts with a chromogenic reagent (DTNB) to produce a colored product that can be easily quantified spectrophotometrically. It is a kinetic assay, allowing for the measurement of enzyme reaction rates, which provides a more dynamic assessment of inhibition compared to endpoint assays.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.[26]

    • Prepare a stock solution of the cholinesterase enzyme (AChE or BuChE).

    • Prepare serial dilutions of the oxazole-piperidine derivative.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Enzyme solution

      • Test compound at various concentrations (or buffer for the control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[26]

  • Initiation and Measurement:

    • Initiate the reaction by adding the ATCI and DTNB solutions to each well.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[26][27]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

V. Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into oxazole-piperidine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the rational design of more potent and selective compounds.[4][16]

  • Anticancer Activity: The nature and position of substituents on both the oxazole and piperidine rings significantly influence anticancer activity. For instance, the introduction of specific functional groups can enhance interactions with the target protein or improve the pharmacokinetic properties of the molecule.[4][16]

  • Antimicrobial Activity: Modifications to the piperidine ring, such as the introduction of amino groups, can mimic the structure of natural aminoglycoside antibiotics and enhance antibacterial potency.[13]

  • Anti-inflammatory Activity: The presence of a sulfonamide or methylsulfonyl group is often a key feature for selective COX-2 inhibition, and the overall three-dimensional shape of the molecule is critical for fitting into the active site of the enzyme.[20]

  • Neurological Activity: The length and nature of the linker connecting the oxazole and piperidine moieties, as well as the substitution pattern on the aromatic rings, can significantly impact the affinity and selectivity for AChE and BuChE.[10][22]

The continued exploration of the chemical space around the oxazole-piperidine scaffold, guided by a deep understanding of SAR and the mechanisms of action, holds immense promise for the discovery of novel therapeutics to address a wide range of unmet medical needs. The integration of computational modeling with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the development of the next generation of oxazole-piperidine-based drugs.

References

Topic: Structure-Activity Relationship (SAR) Studies of 2-Substituted Oxazole-4-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] This five-membered heterocycle, featuring one nitrogen and one oxygen atom, serves as a versatile framework for developing novel therapeutic agents.[1][2] Among its many derivatives, the 2-substituted oxazole-4-carboxylic acid ester core is particularly significant, acting as a key building block for molecules with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7] This guide provides a detailed examination of the structure-activity relationships (SAR) of this specific scaffold, with a primary focus on how chemical modifications at the 2-position critically influence biological outcomes. By synthesizing insights from synthetic chemistry and pharmacological testing, we aim to elucidate the causal relationships between molecular structure and therapeutic potential, offering a valuable resource for rational drug design.

The Oxazole-4-Carboxylic Acid Ester Scaffold: A Synthetic Overview

The design and synthesis of compound libraries are foundational to any SAR study. The accessibility and versatility of the oxazole-4-carboxylic acid ester core make it an attractive starting point for medicinal chemists. Several robust synthetic routes have been established to generate this scaffold.

A highly efficient and common method involves the direct reaction of carboxylic acids with isocyanoacetate derivatives.[8] This transformation often proceeds through the in situ activation of the carboxylic acid, which is then trapped by the isocyanide to facilitate ring formation.[8] Another innovative approach involves the controlled, metal-catalyzed isomerization of substituted isoxazoles, which can be directed to yield oxazole-4-carboxylates under specific thermal or catalytic conditions.[9][10][11] These methods provide a reliable platform for generating a diverse range of analogs for biological screening.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis R_COOH R-COOH (Carboxylic Acid) Activation Activation R_COOH->Activation e.g., Triflylpyridinium reagent Isocyanide CN-CH2-COOR' (Isocyanoacetate) Cyclization Cyclization & Dehydration Isocyanide->Cyclization Activation->Cyclization Product 2-Substituted Oxazole-4- Carboxylic Acid Ester Cyclization->Product

Caption: Generalized workflow for the synthesis of the oxazole core.

Structure-Activity Relationship (SAR) at the 2-Position

The substituent at the 2-position of the oxazole-4-carboxylic acid ester scaffold is a critical determinant of biological activity and target selectivity. Modifications at this site directly influence the molecule's steric, electronic, and hydrophobic properties, thereby modulating its interaction with biological macromolecules like enzymes and receptors.[2][12]

SAR_Logic cluster_inputs Structural Modifications Core Oxazole-4-Carboxylate Core Output Biological Activity (e.g., Potency, Selectivity) Core->Output Modulates Interaction with Target R2 R² Substituent (Primary Focus) R2->Core R5 R⁵ Substituent R5->Core Ester Ester Group (R') Ester->Core

Caption: Logical relationship between structural inputs and biological output.

Anticancer Activity

The 2-position has been extensively explored for developing novel anticancer agents. Studies on closely related 2-phenyl-oxazole-4-carboxamides revealed this class to be potent inducers of apoptosis.[6] The nature of the substituent on the 2-aryl ring is paramount.

  • Electronic Effects: SAR studies have consistently shown that the electronic properties of the 2-aryl substituent significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups (EWGs), such as a chloro group at the para-position of a 2-phenyl ring (e.g., 4-Cl-phenyl), was found to be more beneficial for activity against certain cancer cell lines compared to unsubstituted or electron-donating group (EDG) substituted counterparts.[1]

  • Steric and Lipophilic Effects: The introduction of bulky or lipophilic groups can enhance cell permeability and binding affinity. In one study, a p-(phenoxy-methyl)benzene group at the 2-position increased activity, suggesting that extending the molecule into a lipophilic pocket of the target protein can be a favorable strategy.[1]

Antimicrobial Activity

Derivatives of this scaffold have demonstrated broad-spectrum antibacterial and antifungal activities. The substituent at the 2-position plays a pivotal role in defining the spectrum and potency of antimicrobial action.

  • Antibacterial Activity: The presence of EWGs on a 2-aryl ring has been shown to improve activity against various bacterial strains.[3] For example, a chloro-substituted phenyl group at the 2-position enhanced potency.[1] Conversely, specific substitutions can confer selectivity; a p-(phenoxy-methyl)benzene moiety increased activity against S. aureus and E. coli.[1]

  • Antifungal Activity: Similar to antibacterial SAR, EWGs often enhance antifungal potential. A 2-(4-chlorophenyl) derivative showed improved activity against the fungal strain A. niger.[1] This highlights a recurring theme where modulation of the electronic character of the 2-substituent is a key strategy for optimizing antimicrobial efficacy.

Anti-inflammatory Activity

The well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core, underscoring the potential of this scaffold in inflammation research.[4] Although Oxaprozin itself is a 2,5-disubstituted oxazolepropanoic acid, its mechanism provides valuable insights. The 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been investigated as anti-inflammatory agents that modulate cyclooxygenase (COX) activity.[13] This suggests that substituents at the 2-position capable of forming specific hydrogen bonds or hydrophobic interactions within the COX enzyme active site are crucial for activity.

Summary of Structure-Activity Relationships

The following table summarizes the key SAR insights for 2-substituted oxazole-4-carboxylic acid esters based on available literature.

Position of SubstitutionSubstituent Type / ModificationObserved Biological ActivityKey SAR Insight
R² (2-position) Aryl group (e.g., Phenyl) with Electron-Withdrawing Groups (EWGs) like -ClAnticancer, AntimicrobialEWGs generally enhance potency, likely by modulating the electronic character of the oxazole ring or improving target binding.[1]
R² (2-position) Aryl group with Electron-Donating Groups (EDGs) like -CH₃AnticancerOften results in lower potency compared to EWG-substituted analogs.[1]
R² (2-position) Bulky, lipophilic aryl groups (e.g., p-(phenoxy-methyl)benzene)AntimicrobialIncreased lipophilicity can improve cell membrane penetration and enhance activity against specific strains like S. aureus.[1]
R² (2-position) Alkoxymethyl, PhenoxymethylAnti-inflammatoryPotential for interaction with hydrophobic pockets in enzyme active sites, such as COX.[13]
R⁴ (4-position) Carboxylic Acid EsterGeneralThe ester group acts as a key anchor and can be modified (e.g., to an amide) to alter solubility and target engagement.[6]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used in SAR studies must be robust and well-defined.

General Protocol for Synthesis of Ethyl 2-Aryl-Oxazole-4-Carboxylate

This protocol is a representative procedure based on common synthetic methods.[8]

  • Acid Activation: To a solution of the desired aryl carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂), add an activating agent (e.g., oxalyl chloride or a triflylpyridinium reagent) (1.1 eq) and a catalytic amount of DMF.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the acid chloride (or other activated intermediate) by thin-layer chromatography (TLC).

  • Isocyanide Addition: Cool the reaction mixture to 0 °C. Add a solution of ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base (e.g., Triethylamine or DBU) (2.5 eq) dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-aryl-oxazole-4-carboxylate. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for assessing antimicrobial activity.

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with the broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative control (broth + inoculum + DMSO).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-substituted oxazole-4-carboxylic acid ester scaffold is a highly fruitful platform for the discovery of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the substituent at the 2-position is a master regulator of biological activity. Key trends, such as the enhancement of anticancer and antimicrobial potency by electron-withdrawing groups on a 2-aryl ring, provide a rational basis for future drug design.

Future research should focus on exploring a wider diversity of substituents at the 2-position, including novel heterocyclic rings and bioisosteres, to discover compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and molecular docking studies with synthetic efforts will further accelerate the identification of lead candidates and deepen our understanding of the molecular interactions that drive the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound identified by CAS Registry Number 672310-05-3. While the specific discovery and detailed historical timeline of this exact molecule remain sparsely documented in mainstream scientific literature, its structural motifs—the piperidine ring and the oxazole core—are cornerstones in the development of a wide array of biologically active agents. This guide will delve into the probable synthetic routes, physicochemical properties, and the established and potential research applications of this compound, drawing insights from the broader family of piperidinyl-oxazole derivatives. The content herein is intended for researchers, scientists, and professionals in drug discovery and development, offering a foundational understanding of this valuable research chemical.

Introduction: The Significance of the Piperidinyl-Oxazole Moiety

The convergence of a piperidine ring and an oxazole nucleus in a single molecular entity, as seen in this compound, represents a powerful strategy in medicinal chemistry. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous natural products and synthetic drugs. Its conformational flexibility and the basicity of the nitrogen atom allow for crucial interactions with biological targets, often influencing pharmacokinetic properties such as solubility and membrane permeability.

The oxazole ring, a five-membered aromatic heterocycle with one oxygen and one nitrogen atom, serves as a versatile scaffold. It can act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating biological activity. The combination of these two privileged structures has led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[1][2][3] this compound, with its reactive ester group, is a prime candidate for further chemical elaboration, making it a valuable building block in the synthesis of compound libraries for high-throughput screening.[4]

Physicochemical Properties and Structural Features

The structural and chemical characteristics of this compound are key to its utility as a research chemical.

PropertyValueSource
CAS Number 672310-05-3[4]
Molecular Formula C₁₁H₁₆N₂O₃[4]
Molecular Weight 224.26 g/mol [4]
Appearance White to off-white solidCommercial Suppliers
Purity Typically >95%Commercial Suppliers
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOInferred from structure

The molecule's structure features a central oxazole ring substituted at the 2-position with a piperidine ring and at the 4-position with an ethyl carboxylate group.[4] The piperidine nitrogen provides a basic center, while the ester group offers a site for nucleophilic attack, enabling reactions such as hydrolysis, amidation, and transesterification.[4]

Caption: Chemical structure of this compound.

Probable Synthetic Pathways: The Robinson-Gabriel Synthesis

Conceptual Synthetic Workflow

The synthesis would likely commence with commercially available starting materials, such as N-Boc-piperidine-4-carboxylic acid and ethyl 2-amino-3-oxobutanoate.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Robinson-Gabriel Cyclodehydration cluster_2 Step 3: Deprotection start N-Boc-piperidine-4-carboxylic acid + Ethyl 2-amino-3-oxobutanoate intermediate N-Boc-2-acylamino-ketone intermediate start->intermediate Coupling agents (e.g., EDC, HOBt) cyclization Oxazole ring formation intermediate->cyclization Dehydrating agent (e.g., H2SO4, PPA) product This compound cyclization->product Acidic conditions (e.g., TFA)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate (Acylamino-ketone Intermediate)

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and triethylamine (1.5 eq).

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

  • Dissolve the crude acylamino-ketone intermediate (1.0 eq) in a suitable solvent such as acetic anhydride.

  • Cool the solution to 0°C and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Allow the mixture to warm to room temperature and then heat to 90-100°C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the Boc-protected oxazole (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) at 0°C.

  • Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain the final product.

Potential Research Applications in Drug Discovery

The structural components of this compound suggest its utility as a scaffold in the development of therapeutic agents for various diseases.

Anticancer Drug Discovery

Piperidinyl-based benzoxazole derivatives have been identified as promising anticancer agents, notably as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis and metastasis.[2] The core structure of the title compound provides a foundation for synthesizing analogues that could exhibit similar inhibitory activities. Furthermore, the oxazole ring is a known pharmacophore in compounds targeting various cancer-related pathways.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. For instance, piperidine-substituted benzoxazoles have been investigated as multi-target antipsychotics with affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[1] The title compound could serve as a starting point for the synthesis of novel ligands for these and other CNS targets.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] Given the structural similarities, the piperidinyl-oxazole scaffold could be explored for the development of new anti-inflammatory drugs.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas core 2-Piperidin-4-yl-oxazole- 4-carboxylic acid ethyl ester anticancer Anticancer Agents (e.g., VEGFR-2/c-Met inhibitors) core->anticancer cns CNS Disorders (e.g., Antipsychotics) core->cns anti_inflammatory Anti-inflammatory Drugs (e.g., NO/TNF-α inhibitors) core->anti_inflammatory

Caption: Potential research applications stemming from the core scaffold.

Conclusion and Future Outlook

This compound is a valuable, albeit under-documented, research chemical that holds significant potential in medicinal chemistry and drug discovery. Its synthesis is likely achievable through established methods like the Robinson-Gabriel synthesis. The convergence of the piperidine and oxazole moieties within its structure provides a versatile platform for the design and synthesis of novel therapeutic agents targeting a range of diseases, including cancer, CNS disorders, and inflammatory conditions. Future research efforts should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their pharmacological profiles and therapeutic potential. The development of diverse compound libraries based on this scaffold will undoubtedly contribute to the discovery of new and effective drug candidates.

References

An In-Depth Technical Guide to Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate: Nomenclature, Properties, and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophores: a piperidine ring, a 1,3-oxazole core, and an ethyl ester functional group. The piperidine moiety is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets. The oxazole ring serves as a stable, bioisosteric replacement for other aromatic and amide groups, often enhancing metabolic stability and modulating electronic properties. This guide provides a comprehensive technical overview of this compound, covering its nomenclature, structural characteristics, and its strategic relevance as a building block for developing novel therapeutics.

Part 1: Chemical Identity and Nomenclature

Unambiguous identification is critical in research and development. Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is cataloged under several names and identifiers across chemical databases and literature, reflecting different systematic naming conventions.

Table 1: Synonyms and Alternative Names

Nomenclature System Name
Primary Name Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate
Systematic Variant 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester[1]
Systematic Variant Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate[1]

| CAS Index Name | 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester[1] |

These names, while different, all describe the same molecular entity. Consistency in using a primary identifier, such as the CAS Registry Number, is paramount to avoid ambiguity in scientific communication.

Table 2: Core Chemical Identifiers

Identifier Type Value
CAS Registry Number 672310-05-3[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
InChI InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3[1]
InChIKey XIHXVYGYBIEGFM-UHFFFAOYSA-N[1]

| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2CCNCC2[1] |

Part 2: Structural Analysis and Chemical Reactivity

The molecule's chemical behavior and potential biological activity are dictated by its distinct structural components. Understanding these components provides insight into its application as a synthetic intermediate.[1]

main piperidine Piperidine Ring (Basic, Nucleophilic Center) piperidine->main oxazole 1,3-Oxazole Core (Aromatic Scaffold) oxazole->main ester Ethyl Ester Group (Hydrolysis, Amidation Site) ester->main

Caption: Key functional moieties of the title compound.

  • Piperidine Ring : The secondary amine (NH) in the piperidine ring is a key functional handle. It is basic and nucleophilic, allowing for straightforward derivatization through reactions like N-alkylation, N-acylation, and reductive amination. This is the primary site for introducing diversity when using this molecule as a scaffold.[1]

  • 1,3-Oxazole Ring : As an electron-rich aromatic heterocycle, the oxazole ring is generally stable to metabolic degradation.[1] It acts as a rigid linker, positioning the piperidine and ester groups in a defined spatial orientation, which is crucial for molecular recognition by protein targets.

  • Ethyl Ester : The ester group is susceptible to hydrolysis to the corresponding carboxylic acid, which can serve as an alternative handle for amide bond formation. It can also be reduced to a primary alcohol or undergo transesterification.[1]

Part 3: The 2-(Piperidin-4-yl)oxazole Scaffold in Drug Discovery

The strategic value of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate lies in its core scaffold, which is present in molecules with demonstrated biological activity. This makes it a valuable starting material or fragment for library synthesis in drug discovery programs.

The 2-(piperidin-4-yl) fragment connected to a five-membered heterocycle is a recurring motif in medicinal chemistry. For instance, derivatives of 2-(piperidin-4-yl)benzo[d]oxazole (a structurally related benzofused analog) have been developed as potent anticancer agents that target critical signaling kinases like VEGFR-2 and c-Met.[2][3] Similarly, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as promising anti-inflammatory agents by modulating the NF-κB signaling pathway.[4] The core structure of the title compound provides a synthetically accessible platform to explore similar biological targets.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (henceforth referred to as Compound X) in high-throughput screening (HTS) campaigns. We present detailed protocols for compound handling, quality control, and its application in both biochemical and cell-based screening paradigms. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to effectively assess the bioactivity of this novel scaffold. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Compound X: A Novel Screening Candidate

Compound X, this compound, is a heterocyclic molecule featuring a central oxazole core, a piperidine moiety, and an ethyl ester group. The structural amalgamation of an aromatic oxazole ring with a saturated piperidine heterocycle presents a unique chemical scaffold with potential for diverse biological activities. Oxazole derivatives are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities. The piperidine ring can influence solubility and provides a basic nitrogen atom capable of forming key interactions with biological targets.

Given the absence of a

Application Notes and Protocols: The Strategic Use of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole-Piperidine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of effective kinase inhibitors is the use of heterocyclic scaffolds that can form crucial interactions within the ATP-binding pocket of the target kinase.

The 2-piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester scaffold is a particularly attractive starting point for the synthesis of novel kinase inhibitors. This heterocycle possesses several key features that make it a versatile building block in medicinal chemistry. The oxazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and π-stacking interactions. The piperidine ring provides a three-dimensional structural element and a secondary amine that serves as a convenient handle for introducing various substituents to probe different regions of the kinase active site. Furthermore, the ethyl ester at the 4-position of the oxazole ring offers another point for chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of additional pharmacophoric features. This application note will provide a detailed guide on the synthesis and utilization of this compound in the development of potent kinase inhibitors, with a focus on targeting VEGFR-2 and c-Met, two key kinases implicated in tumor angiogenesis and metastasis.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a multi-step sequence, likely culminating in a Robinson-Gabriel type cyclodehydration. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

This protocol describes the formation of the oxazole ring from readily available starting materials.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Triethylamine

Procedure:

  • Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.5 eq) and cool to 0 °C. Add a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) in anhydrous dichloromethane dropwise. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Dissolve the crude intermediate in a suitable solvent such as pyridine or dichloromethane.[1][2][3] Add the dehydrating agent (e.g., trifluoroacetic anhydride, 2.0 eq) dropwise at 0 °C.[2] Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Purification: Quench the reaction by carefully adding water. Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate.

Protocol 2: Boc-Deprotection

Materials:

  • Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.

  • Add an excess of TFA (10 eq) or a 4M solution of HCl in dioxane and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting salt of this compound can be used directly in the next step or neutralized with a mild base.

Application in Kinase Inhibitor Synthesis: Targeting VEGFR-2 and c-Met

The secondary amine of the piperidine ring is a prime site for derivatization to generate libraries of kinase inhibitors. N-alkylation and N-arylation are common strategies to introduce moieties that can interact with specific residues in the kinase active site. The following protocols are adapted from the synthesis of analogous benzoxazole-based inhibitors with potent activity against VEGFR-2 and c-Met kinases.[1][2]

Protocol 3: N-Alkylation of the Piperidine Ring with 2-Chloro-N-arylacetamides

This protocol describes the synthesis of a series of N-substituted piperidinyl-oxazole derivatives. A representative example is provided.

Materials:

  • This compound

  • 2-Chloro-N-(4-fluorophenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add 2-chloro-N-(4-fluorophenyl)acetamide (1.1 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

G start 2-Piperidin-4-yl-oxazole- 4-carboxylic acid ethyl ester reagent1 2-Chloro-N-arylacetamide K₂CO₃, KI, Acetone start->reagent1 product N-Arylacetamidoalkyl- 2-(piperidin-4-yl)oxazole derivative reagent1->product caption N-Alkylation of the Piperidine Ring

Caption: N-Alkylation of the Piperidine Ring.

Protocol 4: N-Alkylation with Phenacyl Bromides

Materials:

  • This compound

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

Procedure:

  • Follow the procedure outlined in Protocol 3, using 2-bromo-1-(4-fluorophenyl)ethan-1-one as the alkylating agent.

  • The reaction progress and purification are carried out in a similar manner to yield the corresponding N-phenacyl derivative.

Modification of the Ethyl Ester: Amide Bond Formation

The ethyl ester at the 4-position of the oxazole ring can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity and modulate the compound's properties.

Protocol 5: Hydrolysis of the Ethyl Ester

Materials:

  • N-Substituted-2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Ethanol / Water mixture

Procedure:

  • Dissolve the ethyl ester derivative in a mixture of THF and water (e.g., 3:1).

  • Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid, which can often be used in the next step without further purification.

Protocol 6: Amide Coupling with an Amine

Materials:

  • N-Substituted-2-(piperidin-4-yl)oxazole-4-carboxylic acid

  • Desired amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, dichloromethane)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).[4]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G start Ethyl Ester Derivative step1 Hydrolysis (LiOH or NaOH) start->step1 intermediate Carboxylic Acid step1->intermediate step2 Amide Coupling (Amine, HATU, DIPEA) intermediate->step2 product Amide Derivative step2->product caption Modification of the Ethyl Ester Group

Caption: Modification of the Ethyl Ester Group.

Biological Activity and Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-piperidin-4-yl-oxazole scaffold can lead to potent kinase inhibitors. As a reference, a series of analogous 2-(piperidin-4-yl)benzoxazole derivatives have shown significant inhibitory activity against VEGFR-2 and c-Met kinases.[1][2]

Compound AnalogueR-Group on Piperidine NitrogenVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)
Analogue A -CH₂C(=O)NH-Ph>1.5>2.0
Analogue B -CH₂C(=O)-Ph0.0650.210
Analogue C -CH₂C(=O)-(4-F-Ph)0.0570.181
Sorafenib (Reference)0.058-
Staurosporine (Reference)-0.237

Data adapted from a study on benzoxazole analogues and is for illustrative purposes.[1]

Key SAR Observations:

  • N-Substitution is Crucial: Unsubstituted piperidine analogues generally show weak activity.

  • Nature of the N-Substituent: The type of group attached to the piperidine nitrogen significantly impacts potency. In the analogous benzoxazole series, N-phenacyl derivatives (like Analogue C) demonstrated superior activity compared to N-acetamido derivatives.[1] The presence of a ketone and an aromatic ring appears to be beneficial for binding to the kinase active site.

  • Aromatic Ring Substitution: Substitution on the terminal phenyl ring can fine-tune activity. For instance, a fluorine atom at the 4-position of the phenyl ring in the phenacyl moiety (Analogue C) slightly improved potency against both VEGFR-2 and c-Met compared to the unsubstituted analogue (Analogue B).[1]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic modification of the piperidine nitrogen and the ethyl ester allows for the exploration of chemical space and the optimization of inhibitory activity against various kinase targets. The protocols outlined in this application note provide a solid foundation for researchers to synthesize libraries of compounds based on this promising scaffold. Future work could involve exploring a wider range of N-aryl and N-heteroaryl substituents on the piperidine ring, as well as a diverse set of amides derived from the carboxylic acid, to further probe the structure-activity relationships and develop highly potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: Characterizing the Cellular Activity of 2-Piperidin-4-yl-oxazole-4-carboxylic Acid Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester scaffold represents a novel chemical entity with potential for diverse pharmacological activities. While specific biological targets for this class of derivatives are not yet extensively documented in public literature, the presence of key pharmacophoric features, such as the piperidine and oxazole rings, suggests a high probability of interaction with major classes of drug targets. The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and monoamine transporters, both of which are critical regulators of cellular signaling and neurotransmission.

This guide, therefore, serves as a comprehensive resource for researchers embarking on the characterization of this novel compound class. We provide detailed, validated cell-based assay protocols to systematically investigate the potential effects of these derivatives on GPCR signaling and monoamine transporter function. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to make informed experimental choices.

Part 1: Investigating Interactions with G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of transmembrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[1] They transduce extracellular signals into intracellular responses through heterotrimeric G proteins, which are classified into several families, including Gαs, Gαi, and Gαq.[2][3]

  • Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

  • Gαi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2]

  • Gαq-coupled receptors activate phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca2+]).[2]

The following assays will enable the determination of whether the this compound derivatives modulate GPCR activity.

Protocol 1: Cyclic AMP (cAMP) Accumulation Assay for Gαs and Gαi Signaling

This assay quantifies intracellular cAMP levels to determine if a test compound acts as an agonist or antagonist at Gαs- or Gαi-coupled receptors.[4]

Principle: This protocol utilizes a competitive immunoassay format. Intracellular cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.[5][6]

Materials:

  • Cells expressing the target GPCR (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Reference agonist and antagonist for the target GPCR

  • cAMP assay kit (e.g., HTRF, ELISA, Luminescence-based)[4][5][7][8]

  • 96- or 384-well white opaque plates

  • Plate reader compatible with the chosen assay kit

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 96- or 384-well plates at a density optimized for your cell line to achieve 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound derivatives and reference compounds in assay buffer. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Assay Procedure (Antagonist Mode):

    • Gently remove the culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (to prevent cAMP degradation) and allow to equilibrate for 15-30 minutes at room temperature.

    • Add the diluted test compounds or reference antagonist to the wells and incubate for 15-30 minutes.

    • Add a known concentration of the reference agonist (typically the EC80 concentration) to all wells except the basal control.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Assay Procedure (Agonist Mode):

    • Follow step 3a.

    • Add the diluted test compounds or reference agonist to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.[5][7][8]

Data Analysis and Interpretation:

Compound Activity Effect on Gαs-coupled Receptor Effect on Gαi-coupled Receptor (with Forskolin stimulation)
Agonist Increases cAMP levelsDecreases cAMP levels
Antagonist No effect alone; blocks agonist-induced cAMP increaseNo effect alone; blocks agonist-induced cAMP decrease
Inverse Agonist Decreases basal cAMP levelsIncreases basal cAMP levels

Signaling Pathway Visualization:

GPCR_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway Agonist_s Agonist GPCR_s Gαs-coupled Receptor Agonist_s->GPCR_s Gs Gαs GPCR_s->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s ↑ cAMP AC_s->cAMP_s produces PKA PKA cAMP_s->PKA activates Agonist_i Agonist GPCR_i Gαi-coupled Receptor Agonist_i->GPCR_i Gi Gαi GPCR_i->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Gαs and Gαi signaling pathways leading to changes in cAMP.

Protocol 2: Intracellular Calcium Flux Assay for Gαq Signaling

This assay measures changes in intracellular calcium concentration to identify compounds that activate or block Gαq-coupled receptors.[9]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10] Upon binding to free intracellular calcium, the dye's fluorescence intensity increases significantly. This change in fluorescence is monitored in real-time using a fluorescence plate reader.[9]

Materials:

  • Cells expressing the target Gαq-coupled GPCR

  • Cell culture medium and supplements

  • Calcium-sensitive dye (e.g., Fluo-4 AM)[9][11]

  • Probenecid (an anion-exchange inhibitor, optional but recommended to prevent dye leakage)[10]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Reference agonist and antagonist for the target GPCR

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom plates the day before the assay to form a confluent monolayer.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9][12]

  • Compound Plate Preparation:

    • Prepare serial dilutions of the this compound derivatives and reference compounds in a separate plate.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 525 nm emission for Fluo-4).[9]

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the compounds from the compound plate into the cell plate and continue recording the fluorescence signal.

    • For antagonist testing, a pre-incubation step with the test compound is performed before adding the reference agonist.

Data Analysis and Interpretation:

Compound Activity Effect on [Ca2+]i
Agonist Induces a rapid, transient increase in fluorescence
Antagonist No effect alone; blocks the agonist-induced fluorescence increase

Experimental Workflow Visualization:

Calcium_Flux_Workflow A 1. Seed cells in black-walled plates B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Incubate for dye uptake C->D E 5. Measure baseline fluorescence D->E F 6. Inject compound and measure fluorescence change E->F G 7. Analyze data F->G

Caption: Workflow for a cell-based calcium flux assay.

Part 2: Investigating Interactions with Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters (MATs) are responsible for the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft back into presynaptic neurons.[13][14] They are key targets for antidepressants and psychostimulants.[15][16]

Protocol 3: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This assay is the gold standard for determining a compound's potency in inhibiting the function of monoamine transporters.[17][18]

Principle: Cells expressing a specific monoamine transporter are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine). The amount of radioactivity taken up by the cells is measured. The ability of a test compound to inhibit this uptake is quantified.[19][20][21]

Materials:

  • Cells stably expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells)

  • Radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine)

  • Unlabeled neurotransmitter for determining non-specific uptake

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Reference inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)[21][22][23]

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Cell Plating:

    • Seed transporter-expressing cells into 96-well plates and grow to confluency.

  • Compound and Radioligand Preparation:

    • Prepare serial dilutions of the this compound derivatives and reference inhibitors.

    • Prepare the radiolabeled neurotransmitter solution in assay buffer at a concentration close to its Km value for the respective transporter.[21]

  • Uptake Assay:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Add the diluted test compounds or reference inhibitors to the wells. Include wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known potent inhibitor).[21]

    • Pre-incubate for 10-20 minutes at room temperature or 37°C.[21]

    • Initiate the uptake by adding the radiolabeled neurotransmitter solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[21][22]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.[21]

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).[21]

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation:

The data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter. A lower IC50 value indicates higher potency.

IC50 Value Interpretation
< 100 nMPotent Inhibitor
100 nM - 1 µMModerate Inhibitor
> 1 µMWeak or Inactive

Experimental Workflow Visualization:

Uptake_Assay_Workflow A 1. Plate transporter- expressing cells B 2. Pre-incubate with test compounds A->B C 3. Add radiolabeled neurotransmitter B->C D 4. Incubate for uptake C->D E 5. Terminate uptake by washing D->E F 6. Lyse cells E->F G 7. Measure radioactivity via scintillation counting F->G H 8. Calculate IC50 G->H

Caption: Workflow for a radiolabeled neurotransmitter uptake assay.

Part 3: Primary Binding Affinity Assessment

While functional assays are crucial, a direct binding assay can confirm if the compound interacts directly with the target receptor or transporter.

Protocol 4: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioligand from its target, allowing for the determination of the compound's binding affinity (Ki).[24][25][26]

Principle: Cell membranes containing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured.[26][27]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target of interest.[27]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and serial dilutions of the test compound.[27]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[26][27]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 from the competition curve and then convert it to a Ki value using the Cheng-Prusoff equation.[27]

References

The Strategic Role of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester in the Development of Novel Anti-Proliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel anti-proliferative agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those incorporating oxazole and piperidine moieties, have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This technical guide delineates the pivotal role of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester as a versatile building block in the synthesis of potent anti-proliferative agents. We provide a comprehensive overview of its synthetic pathway, key derivatization strategies, and detailed protocols for the biological evaluation of its analogues. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation cancer therapeutics.

Introduction: The Oxazole-Piperidine Scaffold in Oncology

The oxazole ring system is a five-membered heterocycle that is a common feature in numerous natural products and synthetic molecules with a wide array of pharmacological properties, including anti-cancer effects.[1][2] The incorporation of a piperidine ring, a prevalent pharmacophore in many FDA-approved drugs, can enhance pharmacokinetic properties and provide a key interaction point with various biological targets. The combination of these two heterocyclic systems in This compound offers a unique three-dimensional chemical space for the development of novel therapeutics. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of biological activity and selectivity.

The primary strategic value of this scaffold lies in its potential to be elaborated into compounds that target key pathways in cancer cell proliferation. Oxazole derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of crucial signaling proteins and enzymes essential for tumor growth and survival.[3][4]

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the core scaffold is paramount for its utilization in drug discovery programs. A plausible and effective method for the synthesis of 2-substituted oxazole-4-carboxylates is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][5] The following protocol outlines a step-by-step procedure for the synthesis of the N-Boc protected intermediate, which can then be deprotected to yield the title compound.

Proposed Synthetic Workflow

Synthetic Workflow A N-Boc-piperidine-4-carboxylic acid C N-Boc protected α-acylamino ketone A->C Amide Coupling (EDC, HOBt) B Ethyl 2-amino-3-oxobutanoate B->C D Ethyl 2-(N-Boc-piperidin-4-yl)oxazole-4-carboxylate C->D Cyclodehydration (e.g., PPh3, I2, Et3N) E This compound D->E Boc Deprotection (TFA or HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Protocol 1: Synthesis of Ethyl 2-(N-Boc-piperidin-4-yl)oxazole-4-carboxylate

This protocol is based on established amide coupling and Robinson-Gabriel cyclization methodologies.[6][7]

Step 1: Amide Coupling to form the α-Acylamino Ketone Precursor

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected α-acylamino ketone precursor.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Reaction Setup: Dissolve the purified N-Boc protected α-acylamino ketone precursor (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and iodine (1.5 eq) to the solution, followed by triethylamine (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain ethyl 2-(N-Boc-piperidin-4-yl)oxazole-4-carboxylate .

Protocol 2: N-Boc Deprotection

  • Reaction Setup: Dissolve the purified ethyl 2-(N-Boc-piperidin-4-yl)oxazole-4-carboxylate (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer multiple times with DCM.

  • Final Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford This compound .

Derivatization Strategies for Anti-Proliferative Activity

The secondary amine of the piperidine ring and the ethyl ester at the 4-position of the oxazole are key handles for derivatization to generate a library of analogues with diverse biological activities.

Derivatization_Strategies Core This compound N_Alkylation N-Alkylation/Arylation Core->N_Alkylation R-X, Base N_Acylation N-Acylation Core->N_Acylation RCOCl or RSO2Cl, Base Ester_Modification Ester Modification Core->Ester_Modification Hydrolysis/Amidation Derivatives1 Alkyl, Benzyl, Heteroarylalkyl Derivatives N_Alkylation->Derivatives1 Derivatives2 Amide, Sulfonamide Derivatives N_Acylation->Derivatives2 Derivatives3 Carboxylic Acid, Amide Derivatives Ester_Modification->Derivatives3

Caption: Key derivatization points on the core scaffold.

N-Alkylation and N-Arylation of the Piperidine Ring

The nucleophilic nitrogen of the piperidine ring is readily alkylated or arylated to introduce various substituents. This modification can significantly impact the compound's interaction with biological targets and its pharmacokinetic profile.

Protocol 3: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5 eq) and a catalytic amount of KI.

  • Reagent Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After completion, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to yield the N-alkylated product.

N-Acylation and N-Sulfonylation of the Piperidine Ring

Formation of amides and sulfonamides at the piperidine nitrogen introduces hydrogen bond donors and acceptors, which can lead to enhanced binding affinity with target proteins.

Protocol 4: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous DCM at 0 °C.

  • Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

In Vitro Evaluation of Anti-Proliferative Activity

The newly synthesized derivatives should be evaluated for their ability to inhibit the growth of various cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust and widely used colorimetric methods for this purpose.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the staining of total cellular protein.[6]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from dose-response curves.

Representative Anti-Proliferative Data

The following table presents representative IC₅₀ values for a closely related class of N-substituted piperidinyl-oxadiazole derivatives, which serve as a strong rationale for the potential of the title scaffold.[8]

Compound IDR Group (on Piperidine N)Cancer Cell LineIC₅₀ (µM)
Ref-1 4-FluorophenylDU-145 (Prostate)0.94
Ref-2 BenzylDU-145 (Prostate)1.3
Ref-3 3,4-DichlorobenzylDU-145 (Prostate)0.12

Mechanism of Action: Targeting Cellular Proliferation Pathways

Derivatives of the 2-piperidin-4-yl-oxazole scaffold are hypothesized to exert their anti-proliferative effects by targeting key cellular pathways involved in cancer progression. Based on literature for structurally related compounds, potential mechanisms of action include:

  • Tubulin Polymerization Inhibition: Many heterocyclic compounds, including oxadiazole derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

  • Kinase Inhibition: The scaffold can be tailored to target specific protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, or c-Met.[1][10]

  • HDAC Inhibition: Certain structural modifications can lead to the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[11]

Mechanism_of_Action Compound Piperidinyl-Oxazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., VEGFR, EGFR) Compound->Kinases Inhibition HDAC HDACs Compound->HDAC Inhibition Microtubules Disruption of Microtubule Dynamics Tubulin->Microtubules Signaling Inhibition of Pro-survival Signaling Kinases->Signaling Epigenetics Altered Gene Expression HDAC->Epigenetics CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis Signaling->Apoptosis Epigenetics->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanisms of action for anti-proliferative piperidinyl-oxazole derivatives.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel anti-proliferative agents. Its straightforward synthesis and the presence of multiple points for derivatization allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and evaluation of a diverse range of analogues, with a particular emphasis on elucidating their specific molecular targets and mechanisms of action. The insights gained from these studies will be instrumental in guiding the rational design of more potent and selective anti-cancer drug candidates based on this valuable heterocyclic core.

References

Application Notes & Protocols: Techniques for Radiolabeling 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the radiolabeling of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester, a novel small molecule with potential for in vivo imaging via Positron Emission Tomography (PET). We present two primary radiolabeling strategies: Carbon-11 methylation and Fluorine-18 fluoroethylation of the piperidine nitrogen. This document provides a scientifically grounded rationale for methodological choices, detailed step-by-step protocols for precursor synthesis, radiolabeling, purification, and rigorous quality control. Furthermore, it outlines procedures for assessing the in vitro and in vivo stability of the resulting radiotracers. The aim is to equip researchers with the necessary technical knowledge to successfully produce and evaluate these novel imaging agents for preclinical and clinical research.

Introduction: The Imperative for Radiolabeling in Drug Discovery

The journey of a drug from bench to bedside is a long and arduous one, fraught with high attrition rates. Molecular imaging techniques, particularly Positron Emission Tomography (PET), have emerged as indispensable tools in modern drug development.[1] PET allows for the non-invasive, quantitative assessment of a drug's pharmacokinetic and pharmacodynamic properties in living subjects, providing invaluable insights long before clinical endpoints are reached.[1]

The molecule of interest, this compound, possesses structural motifs common in centrally active agents. The piperidine and oxazole moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[2][3][4] Radiolabeling this compound will enable in vivo studies to determine its biodistribution, target engagement, and metabolic fate, thereby accelerating its development as a potential therapeutic or diagnostic agent.

This guide will focus on two of the most widely used PET radionuclides: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The choice between these two isotopes often depends on the desired imaging time frame and the complexity of the radiosynthesis. ¹¹C, with its short half-life of 20.4 minutes, is ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day. ¹⁸F, with a longer half-life of 109.8 minutes, provides a larger window for synthesis, purification, and imaging, making it suitable for studying slower biological phenomena and for distribution to satellite imaging centers.[5]

Strategic Approaches to Radiolabeling

The chemical structure of this compound offers several potential sites for radiolabeling. However, the most synthetically accessible and least likely to interfere with biological activity is the secondary amine of the piperidine ring. This position allows for direct alkylation with either a [¹¹C]methyl group or a [¹⁸F]fluoroethyl group.

dot

Figure 1: Overview of the proposed radiolabeling strategies.

Carbon-11 Methylation

¹¹C-methylation is a robust and widely used method for introducing a PET label. The reaction typically involves the alkylation of a precursor molecule containing a nucleophilic heteroatom (in this case, the piperidine nitrogen) with a reactive [¹¹C]methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This approach necessitates the synthesis of a desmethyl precursor, which is the target molecule without the methyl group on the piperidine nitrogen.

Fluorine-18 Fluoroethylation

¹⁸F-fluoroethylation offers the advantage of a longer half-life and is a common strategy for translating ¹¹C-methylated tracers to their ¹⁸F-labeled counterparts.[6] This method involves the alkylation of the piperidine nitrogen with a [¹⁸F]fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FCH₂CH₂OTs) or [¹⁸F]fluoroethyl bromide ([¹⁸F]FCH₂CH₂Br). The required precursor for this reaction is the N-(2-hydroxyethyl) analog of the target molecule, which is then typically converted to a better leaving group (e.g., tosylate or mesylate) for the nucleophilic substitution with [¹⁸F]fluoride.

Precursor Synthesis: The Foundation of Successful Radiolabeling

The availability of high-quality precursors is paramount for a successful and reproducible radiosynthesis. The following sections outline the proposed synthetic routes for the desmethyl and N-(2-hydroxyethyl) precursors.

Synthesis of N-Desmethyl Precursor for ¹¹C-Methylation

The synthesis of the desmethyl precursor, 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester, can be achieved through a multi-step process starting from commercially available materials.

dot

Figure 2: Proposed synthesis of the desmethyl precursor for ¹¹C-methylation.

Protocol 3.1: Synthesis of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester (Desmethyl Precursor)

  • Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add 1-aminopropan-2-one hydrochloride (1.1 eq) and a base like triethylamine (1.5 eq). Continue stirring at room temperature for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield N-Boc-N-(1-oxopropan-2-yl)piperidine-4-carboxamide.[7]

  • Oxazole Formation (Cyclodehydration): Dissolve the α-acylamino ketone precursor from the previous step in an anhydrous solvent like DCM. Add a dehydrating agent such as triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq). Stir the reaction at room temperature for 12-24 hours.[7] Alternatively, other cyclodehydration reagents like phosphorus oxychloride (POCl₃) can be used.[3] Monitor the reaction by TLC or LC-MS. After completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected oxazole.

  • Esterification: The carboxylic acid on the oxazole ring is then converted to the ethyl ester using standard esterification methods (e.g., ethanol, DCC, DMAP).

  • Boc Deprotection: Dissolve the N-Boc protected intermediate in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the final desmethyl precursor.

Synthesis of N-(2-Tosyloxyethyl) Precursor for ¹⁸F-Fluoroethylation

The synthesis of the precursor for ¹⁸F-fluoroethylation involves the initial synthesis of the N-(2-hydroxyethyl) derivative, followed by tosylation.

dotdot graph Precursor_Synthesis_F18 { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Desmethyl Precursor"]; Step1 [label="N-Alkylation \n (2-Bromoethanol, K₂CO₃)"]; Intermediate1 [label="N-(2-hydroxyethyl) Derivative"]; Step2 [label="Tosylation \n (Tosyl Chloride, Pyridine)"]; Final_Product [label="N-(2-tosyloxyethyl) Precursor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Final_Product; }

References

Application Note: Strategic Deployment of Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate in Fragment-Based Drug Design Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for rational drug development.[2][3] This application note provides a comprehensive technical guide on the strategic use of a specific, high-value fragment: Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (CAS 672310-05-3) . We will explore the rationale for its selection, its physicochemical properties, and detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Introduction: The Rationale for Fragment Selection in FBDD

Unlike high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD starts small.[2] The core principle is to identify simple, low-molecular-weight compounds (typically <300 Da) that bind weakly but efficiently to a target.[4] These "fragments" provide a more comprehensive sampling of chemical space and offer a superior starting point for optimization, as their binding is often more efficient per atom, leading to leads with better physicochemical properties.[3][5]

The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess:

  • Low Molecular Complexity: Adherence to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) is a common guideline.[1]

  • High Solubility: Necessary for achieving the high concentrations required for biophysical screening methods.[2]

  • Presence of Privileged Scaffolds: Incorporation of structural motifs known to interact with biological targets.[6]

  • Synthetic Tractability: The fragment must have chemically accessible vectors for elaboration into more potent leads.[7]

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is an exemplary fragment that embodies these principles. It combines two highly valuable heterocyclic scaffolds—piperidine and oxazole—providing a rich framework for targeted interactions.

Physicochemical Profile of the Core Fragment

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a bifunctional molecule featuring a central oxazole ring, a piperidine substituent, and an ethyl ester group.[8] Each component contributes unique properties that make it an attractive starting point for an FBDD campaign.

  • Oxazole Ring: A five-membered aromatic heterocycle, the oxazole scaffold is a "privileged structure" in medicinal chemistry.[6][9] Its unique electronic properties allow it to serve as a bioisosteric replacement for other groups and engage in diverse non-covalent interactions with biological targets.[10][11]

  • Piperidine Ring: As one of the most important synthetic fragments in drug design, the piperidine moiety is found in countless pharmaceuticals.[12] It provides a saturated, three-dimensional scaffold that can confer favorable pharmacokinetic properties, improve solubility, and present vectors for substitution into solvent-exposed regions of a binding pocket.[13][14]

  • Ethyl Ester & Piperidine Nitrogen: These functional groups serve as key handles for synthetic elaboration. The basic piperidine nitrogen can be alkylated or acylated, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, enabling fragment "growing" or "linking" strategies.[7][8]

Below is a summary of the key physicochemical properties of the fragment.

PropertyValueSignificance in FBDD
CAS Number 672310-05-3Unambiguous identification.[8]
Molecular Formula C₁₁H₁₆N₂O₃Provides elemental composition.[8]
Molecular Weight 224.26 g/mol Adheres to the "Rule of Three" (<300 Da), ensuring it acts as a true fragment.[1][8]
Hydrogen Bond Donors 1 (Piperidine NH)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 4 (Oxazole N, O; Ester O, C=O)Offers multiple points for directed hydrogen bonding.
Predicted cLogP ~0.9 - 1.5Low lipophilicity suggests good aqueous solubility, critical for biophysical assays.
Synthetic Vectors Piperidine N-H, Ethyl EsterProvides clear and accessible points for chemical modification during hit-to-lead optimization.[8]

FBDD Workflow and Experimental Protocols

The successful application of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate requires a robust and integrated experimental workflow. This typically involves a primary biophysical screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Core Fragment) Screen Primary Screen (e.g., SPR, DSF) Lib->Screen High Concentration Screening Hits Initial Hits Screen->Hits Weak Binders (μM-mM Kd) Ortho Orthogonal Validation (e.g., NMR) Hits->Ortho Confirm Binding Xray Structural Biology (X-ray Crystallography) Ortho->Xray Determine Structure Validated Validated, Tractable Hits (Binding Mode Confirmed) Xray->Validated SBDD Structure-Based Design (Growing, Linking, Merging) Validated->SBDD Rational Design Chem Medicinal Chemistry Synthesis SBDD->Chem Lead Lead Compound (nM Affinity, ADME Optimized) SBDD->Lead Chem->SBDD Iterative Cycles

Fig 1. A typical Fragment-Based Drug Design (FBDD) workflow.[15]
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[16][17] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[15]

Objective: To identify fragments from a library, including ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, that bind to the target protein.

Materials:

  • Target protein of interest (purified, >95% homogeneity).

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit.

  • Fragment library stock solutions (e.g., 100 mM in DMSO).

  • Running buffer (e.g., HBS-EP+, pH 7.4).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of EDC/NHS from the amine coupling kit.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Causality Note: A reference flow cell is prepared simultaneously using the same procedure but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding, a key source of false positives in fragment screening.[17]

  • Fragment Screening:

    • Prepare fragment screening plates by diluting stock solutions into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH) to remove any tightly bound fragment.

    • Causality Note: Screening at a single high concentration is a time-efficient method to identify potential binders. Fragments are small, so their binding response (in RU) will be low; therefore, a high-sensitivity instrument is required.[16]

  • Data Analysis & Hit Selection:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Identify hits as fragments that produce a stable, concentration-dependent binding response significantly above the noise level.

    • For initial hits, perform a dose-response analysis (e.g., 5 concentrations from 10 µM to 500 µM) to determine the dissociation constant (K D ).

    • Calculate the Ligand Efficiency (LE) for each confirmed hit using the formula: LE = -ΔG / N, where ΔG = RTln(KD) and N is the number of non-hydrogen atoms. Hits with high LE (typically >0.3) are prioritized.[5]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Confirming that a fragment binds specifically and determining its precise location and orientation in the target's binding site is paramount.[18] X-ray crystallography provides this atomic-level detail, which is essential for guiding subsequent structure-based design efforts.[19]

Objective: To determine the co-crystal structure of the target protein in complex with ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Materials:

  • Highly purified and concentrated target protein (>10 mg/mL).

  • Crystallization screening kits.

  • Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (solid or high-concentration stock).

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials (e.g., sitting or hanging drop vapor diffusion) with the target protein pre-incubated with a 5-10 fold molar excess of the fragment.

    • Soaking: If apo-protein crystals are already available, soak them in a solution containing the fragment (e.g., 1-10 mM in mother liquor) for a period ranging from minutes to hours.

    • Causality Note: Soaking is often faster but can sometimes lead to crystal cracking. Co-crystallization can be more challenging but may yield a better-ordered complex. The high solubility of the fragment is a key advantage here.

  • Cryo-protection and Data Collection:

    • Transfer a suitable crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a full X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Analyze the initial electron density maps (Fo-Fc) to locate the bound fragment. The fragment's shape and the presence of distinct features like the piperidine and oxazole rings should be clearly visible.

    • Model the fragment into the density and perform iterative cycles of refinement and manual model building until convergence is reached (R-work and R-free values are minimized).

  • Binding Mode Analysis:

    • Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate and the protein.

    • Identify unoccupied pockets and solvent-exposed vectors on the fragment that can be exploited for optimization.

Hit-to-Lead Optimization Strategies

Once the binding mode of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is confirmed, the goal is to evolve this low-affinity hit into a high-potency lead compound.[20] The synthetic handles on the fragment provide clear pathways for this optimization.[7][21]

Hit_To_Lead cluster_grow Strategy 1: Fragment Growing cluster_link Strategy 2: Fragment Linking Fragment Initial Hit Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (KD = 250 µM) GrowN Modify Piperidine N-H (Alkylation/Acylation) Targets adjacent pocket P1 Fragment->GrowN Exploit Vector 1 GrowE Modify Ethyl Ester (Amide formation) Targets adjacent pocket P2 Fragment->GrowE Exploit Vector 2 Link Link to a second fragment binding in a nearby site Fragment->Link If another hit is found nearby Lead Potent Lead Compound (KD < 100 nM) GrowN->Lead GrowE->Lead Link->Lead

Fig 2. Hit-to-lead optimization strategies for the core fragment.
Strategy 1: Fragment Growing

This is the most common FBDD optimization strategy, where chemical groups are added to the core fragment to engage with adjacent pockets in the binding site.[20]

  • Vector 1 (Piperidine N-H): The secondary amine of the piperidine ring is an ideal point for modification. If the crystallographic data shows this vector pointing towards an unoccupied hydrophobic pocket (P1), a medicinal chemist could synthesize a small library of analogues.

    • Example Modifications: N-alkylation with small groups (methyl, ethyl) or N-acylation to introduce amides that can form new hydrogen bonds.

    • Rationale: This systematically explores the adjacent chemical space to pick up additional favorable interactions, thereby increasing affinity and potency.[5]

  • Vector 2 (Ethyl Ester): The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines to form amides, exploring a different adjacent pocket (P2).

    • Example Modifications: Formation of amides with small, functionalized amines (e.g., cyclopropylamine, morpholine).

    • Rationale: Replacing the ester with an amide introduces a hydrogen bond donor and allows for the introduction of new R-groups to probe for interactions, potentially improving both potency and metabolic stability.

Strategy 2: Fragment Linking or Merging

If the fragment screen identifies a second, distinct fragment that binds in a proximal but separate sub-site, a "linking" strategy can be employed.[21]

  • Process: A linker is designed, based on the structural information, to connect ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate to the second fragment. The piperidine N-H or the carboxylate position are again the logical connection points.

  • Rationale: The binding affinity of the linked compound can be significantly greater than the sum of the individual fragments due to a favorable change in binding entropy.[7] This is a powerful but structurally demanding strategy.

Conclusion

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its combination of two privileged heterocyclic scaffolds, low molecular weight, and well-defined synthetic vectors makes it an ideal starting point for the rational design of potent and selective lead compounds. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural biology, and structure-guided medicinal chemistry, researchers can effectively leverage this fragment to accelerate drug discovery programs against a wide range of biological targets.

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Welcome to the technical support center for the synthesis of this compound (CAS 672310-05-3). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The core challenge lies in the construction of the substituted oxazole ring and the management of the reactive piperidine moiety. The piperidine nitrogen is nucleophilic and basic, necessitating the use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for oxazole formation and can be removed efficiently in the final step.[1][2]

Several established methods for oxazole synthesis can be adapted for this target molecule. The most common and versatile approaches include:

  • Condensation with Ethyl Isocyanoacetate: This is a highly efficient and direct method for forming the oxazole-4-carboxylic acid ethyl ester core. It typically involves the reaction of an activated carboxylic acid (derived from N-Boc-piperidine-4-carboxylic acid) with ethyl isocyanoacetate.[3][4] This route is often preferred for its high convergence and functional group tolerance.

  • Robinson-Gabriel Cyclodehydration: A classic and robust method that involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone intermediate.[5][6][7] For this target, the precursor would be synthesized by coupling N-Boc-piperidine-4-carboxylic acid with an appropriate aminoketone.

  • Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[8][9] The synthesis would start from N-Boc-piperidine-4-carbaldehyde, which reacts with TosMIC in the presence of a base.

This guide will focus primarily on the route involving ethyl isocyanoacetate due to its efficiency and directness in installing the required C4-ester functionality.

Visual Guide: General Synthetic Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Oxazole Ring Formation cluster_2 Phase 3: Final Deprotection Start Piperidine-4-carboxylic acid Protect Step 1: N-Boc Protection Start->Protect Protected_Acid N-Boc-Piperidine-4-carboxylic acid Protect->Protected_Acid Activate Step 2: Carboxylic Acid Activation (e.g., with DMAP-Tf or as acid chloride) Protected_Acid->Activate Condense Step 3: Condensation with Ethyl Isocyanoacetate Activate->Condense Cyclize Step 4: Intramolecular Cyclization Condense->Cyclize Protected_Ester N-Boc-2-Piperidin-4-yl-oxazole- 4-carboxylic acid ethyl ester Cyclize->Protected_Ester Deprotect Step 5: N-Boc Deprotection (Acidic Conditions) Protected_Ester->Deprotect Final_Product 2-Piperidin-4-yl-oxazole- 4-carboxylic acid ethyl ester Deprotect->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the piperidine nitrogen?

The piperidine nitrogen is a secondary amine, which is both basic and nucleophilic. Without a protecting group, it can interfere with multiple steps of the synthesis. For instance, during the activation of the carboxylic acid, the piperidine nitrogen of another molecule could act as a nucleophile, leading to unwanted side products like amide dimers. During the oxazole formation, its basicity can interfere with catalysts or reagents. The Boc group is ideal as it is robust enough to survive the synthesis conditions but can be removed cleanly under acidic conditions that typically do not affect the ester or oxazole moieties.[1][10]

Q2: What is the mechanism of oxazole formation using ethyl isocyanoacetate and a carboxylic acid?

This highly efficient one-pot method involves in-situ activation of the carboxylic acid.[4]

  • Activation: The N-Boc-piperidine-4-carboxylic acid is first activated. A modern and effective method uses a reagent like DMAP-Tf (a triflylpyridinium salt), which converts the carboxylic acid into a highly reactive acylpyridinium intermediate.[4]

  • Nucleophilic Attack: A base, often DMAP itself, deprotonates the ethyl isocyanoacetate at the α-carbon, forming a nucleophilic carbanion.[3]

  • Condensation: This carbanion attacks the activated acylpyridinium intermediate.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen of the newly formed amide attacks the isocyano group, forming the five-membered oxazole ring.

  • Aromatization: A final elimination step leads to the stable, aromatic oxazole ring.

Q3: Can I use a different protecting group for the piperidine nitrogen?

Yes, other protecting groups can be used, but the choice depends on the overall synthetic plan. The Cbz (carboxybenzyl) group is an alternative, but its removal via hydrogenolysis may not be compatible with other functional groups in more complex derivatives. The Fmoc group is another option, but it is base-labile, which could conflict with conditions used in some oxazole syntheses. For most applications, the Boc group offers the best balance of stability and ease of removal under orthogonal (acidic) conditions.[7]

Q4: How do I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective tools.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the consumption of the starting material and the appearance of the product spot. Staining with potassium permanganate is often effective for visualizing the product.

  • LC-MS: This is invaluable for confirming the mass of the desired product and identifying any major byproducts. It is particularly useful for troubleshooting, as the mass of side products can provide clues about the underlying side reactions.[2]

Troubleshooting Guide

Visual Guide: Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction cluster_degradation Degradation cluster_side_reactions Side Reactions start Problem: Low Yield of Oxazole check_sm Is starting material (N-Boc-acid) consumed? start->check_sm check_tar Is significant tarring or darkening observed? check_sm->check_tar Yes incomplete_causes Possible Causes: - Inactive reagents - Insufficient reaction time/temp - Poor mixing check_sm->incomplete_causes No degradation_causes Possible Causes: - Reaction temp too high - Reagents too harsh check_tar->degradation_causes Yes no_tar No significant tarring check_tar->no_tar No incomplete_solutions Solutions: - Verify reagent quality - Increase reaction time/temp - Ensure vigorous stirring incomplete_causes->incomplete_solutions degradation_solutions Solutions: - Lower reaction temperature - Use milder activating/dehydrating agents - Monitor closely to avoid over-running degradation_causes->degradation_solutions check_byproducts Does LC-MS show byproducts instead of product? no_tar->check_byproducts side_reaction_causes Possible Causes: - Hydrolysis of intermediates (wet solvent) - Formation of oxazoline - Dimerization check_byproducts->side_reaction_causes Yes side_reaction_solutions Solutions: - Use anhydrous solvents/reagents - Ensure complete cyclization/dehydration - Check protecting group integrity side_reaction_causes->side_reaction_solutions

Caption: A decision tree for diagnosing and solving low-yield issues.

Problem 1: The oxazole-forming reaction has a low yield or stalls completely.

  • Potential Cause A: Ineffective Carboxylic Acid Activation. The activation of the carboxylic acid is the critical first step. If the activating agent is old, hydrated, or used in insufficient quantity, the reaction will not proceed.

    • Solution: Use fresh, high-purity activating agents (e.g., DMAP-Tf, EDC, or freshly distilled oxalyl/thionyl chloride if preparing the acid chloride). Ensure you are using the correct stoichiometry, typically 1.1 to 1.3 equivalents.[2][4]

  • Potential Cause B: Presence of Water. Trace amounts of water can hydrolyze the activated carboxylic acid intermediate faster than it can react with the isocyanoacetate, effectively killing the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry reagents like DMAP if necessary. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[11]

  • Potential Cause C: Insufficient Base or Incorrect Base Strength. A base is required to deprotonate the ethyl isocyanoacetate. If the base is too weak or used in substoichiometric amounts, the concentration of the required nucleophile will be too low.

    • Solution: When using the DMAP-Tf method, DMAP itself can serve as the base. Ensure at least 1.5 equivalents are used.[4] For other methods, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required.

Problem 2: The reaction mixture turns dark brown or black (tar formation).

  • Potential Cause: Reaction Conditions are too Harsh. This is common in Robinson-Gabriel type syntheses that use strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) at high temperatures.[11] These conditions can cause decomposition of the starting materials or the product.

    • Solution 1 (Milder Reagents): Switch to a milder dehydrating agent. The table below compares common reagents. For sensitive substrates, reagents like triphenylphosphine/hexachloroethane can be effective at room temperature.[2]

    • Solution 2 (Lower Temperature): If using a strong agent like POCl₃, lower the reaction temperature and carefully monitor the reaction. Sometimes, simply reducing the temperature from reflux to 60-80 °C can prevent decomposition while still allowing the reaction to proceed to completion.[1]

Dehydrating AgentTypical ConditionsProsCons
Conc. H₂SO₄ Neat or in solvent, 60-100 °CInexpensive, powerfulVery harsh, can cause charring/sulfonation[7][11]
POCl₃ Dioxane or neat, 80-110 °CVery effective, commonHarsh, can lead to chlorinated byproducts[1][5]
TFAA DCM or THF, 0 °C to RTMilder than H₂SO₄/POCl₃Can be expensive, moisture sensitive[7]
PPh₃/C₂Cl₆ or I₂ DCM or MeCN, RTVery mild conditionsStoichiometric phosphine oxide byproduct removal[2]

Problem 3: The final Boc-deprotection step is also cleaving the ethyl ester.

  • Potential Cause: Excessively Strong Acidic Conditions or Prolonged Reaction Time. The ethyl ester is susceptible to acid-catalyzed hydrolysis, especially in the presence of water. While standard TFA/DCM conditions are generally safe for short reaction times, prolonged exposure or higher temperatures can cause ester cleavage.[12][13]

    • Solution 1 (Milder Acid/Conditions): Switch from Trifluoroacetic Acid (TFA) to a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether (typically 4M). This is often less aggressive towards esters. Perform the reaction at 0 °C and monitor carefully by TLC, quenching it as soon as the starting material is consumed.[1][12]

    • Solution 2 (Anhydrous Conditions): Ensure the deprotection is run under strictly anhydrous conditions. Any water present will facilitate the unwanted ester hydrolysis.

    • Solution 3 (Alternative Reagents): For extremely sensitive substrates, milder methods like using oxalyl chloride in methanol or thermal deprotection (if the molecule is stable) can be explored, though these require more optimization.[10][13]

Deprotection ReagentTypical ConditionsAdvantagesPotential Issues
TFA in DCM (20-50%) 0 °C to RT, 1-2 hFast, volatile byproductsCan cleave acid-sensitive esters/ethers[1]
4M HCl in Dioxane 0 °C to RT, 1-4 hOften milder for estersDioxane is harder to remove
HCl (gas) in Ether/MeOH 0 °CVery cleanRequires handling of gaseous HCl
Thermal Deprotection High temp (e.g., >150 °C) in high-boiling solventNo acid/base wasteRequires thermal stability, not widely compatible[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

This protocol is adapted from modern one-pot oxazole syntheses and represents a highly efficient route.[4]

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Ethyl isocyanoacetate (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 eq)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) or a similar activating agent can be used as an alternative to generate the DMAP-Tf reagent in situ, or a pre-formed reagent like DMAP-Tf can be used. For simplicity, we assume the use of an activating principle that leads to an acylpyridinium salt. Let's base this on a direct activation method. We will use an established coupling agent for clarity.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Copper(I) Chloride (or another suitable catalyst for the final cyclization step, if needed, though often not required with this pathway)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) in a small amount of anhydrous DCM.

  • Add DIPEA (2.5 eq) to the main reaction flask, followed by the dropwise addition of the ethyl isocyanoacetate solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected oxazole ester.

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc-2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (1.0 eq)

  • Anhydrous 1,4-Dioxane

  • 4M HCl solution in 1,4-Dioxane (5-10 eq)

Procedure:

  • Dissolve the N-Boc protected oxazole ester (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 4M HCl solution in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until all starting material is consumed (typically 1-4 hours).[1]

  • Once complete, remove the solvent and excess HCl under reduced pressure.

  • The resulting solid is the hydrochloride salt of the target compound. To obtain the free base, dissolve the residue in water, cool to 0 °C, and basify to pH 8-9 with a saturated aqueous solution of NaHCO₃ or K₂CO₃.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

References

Common challenges in the purification of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (CAS No. 672310-05-3). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule with high purity. The unique bifunctional nature of this compound—possessing both a basic piperidine moiety and an ester group—presents specific purification hurdles that require carefully optimized strategies.[1] This guide provides in-depth, experience-driven solutions to these common problems in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the core chemical properties of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate that make its purification challenging?

A1: The primary challenge stems from the compound's dual chemical nature. It contains:

  • A basic piperidine ring : The secondary amine (pKa ~10-11) readily protonates in the presence of acidic protons, such as those on the surface of standard silica gel. This interaction leads to strong binding, peak tailing in chromatography, and potential yield loss.[2]

  • An ethyl ester group : This group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • A heterocyclic oxazole core : This ring system contributes to the molecule's overall polarity.[1]

This combination means the molecule can interact with purification media in multiple ways, complicating standard separation protocols.

Q2: My crude product is a thick, oily residue. What are the likely impurities?

A2: The composition of your crude material will depend heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as derivatives of piperidine-4-carboxylic acid or serine esters used in oxazole synthesis.

  • Incomplete Cyclization Products: Oxazoline intermediates may be present if the cyclodehydration step is incomplete.[3]

  • Boc-Protected Precursor: If the synthesis involves a Boc-protected piperidine, incomplete deprotection will leave this highly nonpolar impurity.

  • Side-Reaction Products: Dimerization or polymerization products can occur, especially under harsh reaction conditions.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents can be difficult to remove.

A summary of potential impurities is provided in the table below.

Part 2: Troubleshooting Purification Workflows

This section addresses specific issues encountered during common purification techniques.

Guide 1: Normal-Phase Flash Chromatography

Issue: "My compound is streaking badly on the silica gel column, and I'm getting very poor separation and recovery. The fractions are broad and contain multiple components."

This is the most common challenge, caused by the interaction between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[2]

G cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions cluster_details Implementation Problem Severe Peak Tailing & Poor Recovery on Silica Gel Cause Acid-Base Interaction: Basic Piperidine Nitrogen <-> Acidic Silica Silanols Problem->Cause is caused by Sol1 Option A: Neutralize Silica Surface Cause->Sol1 can be solved by Sol2 Option B: Use an Alternative Stationary Phase Cause->Sol2 Sol3 Option C: Switch to Reverse-Phase Cause->Sol3 Detail1 Add a competing base to the mobile phase: - 0.5-2% Triethylamine (TEA) or - 0.5-1% Ammonium Hydroxide in MeOH Sol1->Detail1 Detail2 Use Basic Alumina or Amine-Functionalized Silica Sol2->Detail2 Detail3 See Reverse-Phase Guide Sol3->Detail3

Caption: Troubleshooting workflow for amine purification on silica gel.

  • Mobile Phase Modification (Recommended First Step):

    • Mechanism: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase will neutralize the acidic sites on the silica.[2] The additive molecules interact with the silanol groups, preventing your target compound from sticking.

    • Protocol: Start by adding 1% TEA to your ethyl acetate/hexane or DCM/methanol mobile phase. Equilibrate the column with this modified eluent before loading your sample.

  • Alternative Stationary Phases:

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are pre-treated to have a basic surface, which minimizes unwanted interactions and improves peak shape.[2]

Guide 2: Reverse-Phase HPLC/Flash Chromatography

Issue: "My compound elutes too quickly (in the void volume) on my C18 column using standard water/acetonitrile gradients."

This occurs because at acidic or neutral pH, the piperidine nitrogen is protonated, making the molecule highly polar and poorly retained on the nonpolar C18 stationary phase.

The key is to suppress the ionization of the amine by increasing the mobile phase pH. According to the "2 pH rule," to deprotonate an amine, the solution pH should be adjusted to at least two units above its pKa.[2] For a piperidine (pKa ~10-11), a mobile phase pH of ≥12 would be ideal, but most silica-based C18 columns are not stable above pH 8.

Recommended Protocol (for pH-stable columns):

  • Mobile Phase: Use a gradient of water and acetonitrile containing a buffer to maintain a high pH. A common choice is 5-10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 9.5-10.

  • Column: Employ a hybrid or pH-stable C18 column designed for high-pH applications.

  • Benefit: At high pH, the piperidine is in its neutral, free-base form. This increases its lipophilicity, leading to better retention and separation on the C18 column.[2]

Guide 3: Crystallization

Issue: "I am unable to get my compound to crystallize from common solvents. It just oils out."

"Oiling out" occurs when the compound is too soluble in the chosen solvent system, or when impurities are inhibiting lattice formation.

  • Salt Formation: The easiest way to crystallize a basic compound is often by forming a salt.

    • Protocol: Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Add a stoichiometric amount (1.0 equivalent) of an acid like hydrochloric acid (as a solution in ether or isopropanol) or tartaric acid. The resulting salt is often a well-defined crystalline solid that will precipitate from the solution.

  • Solvent System Screening:

    • Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM, ethyl acetate) and slowly add a "poor" solvent (e.g., hexane, heptane, ether) until persistent turbidity is observed. Warm the mixture to redissolve, then allow it to cool slowly.

  • Purity Check: Ensure the material is sufficiently pure (>85-90%) before attempting crystallization. A small amount of impurity can significantly disrupt crystal growth. Consider a rapid filtration through a small plug of alumina or silica (pre-treated with TEA) to remove baseline impurities first.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Flash Chromatography (Normal-Phase)
  • Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM or methanol, add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column & Solvent Preparation:

    • Select a silica gel column.

    • Prepare the mobile phase. A typical starting point is a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

    • Crucially, add 1% Triethylamine (TEA) to both solvents.

  • Packing and Equilibration: Dry-load the prepared slurry onto the column. Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 100% DCM + 1% TEA).

  • Elution: Run the gradient (e.g., 0-100% of the 5% MeOH/DCM/1% TEA solvent over 10-15 column volumes).

  • Analysis: Collect fractions and analyze by TLC or LC-MS. Combine pure fractions and concentrate under reduced pressure.

Data Summary Table
PropertyValueSource/Comment
CAS Number 672310-05-3[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Key Functional Groups Secondary Amine (Piperidine), Ethyl Ester, Oxazole[1]
Predicted pKa ~10-11 (Piperidine N-H)Based on similar structures.
Common Impurity Structure/Name Origin
N-Boc-protected precursorIncomplete Boc deprotection
Piperidine-4-carboxylic acidUnreacted starting material
Oxazoline intermediateIncomplete cyclodehydration[3]
Di-acylated piperidineSide reaction during synthesis

Part 4: Final Recommendations & Workflow Summary

For isolating ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, a multi-step purification strategy is often most effective.

Caption: Recommended multi-step purification workflow.

This structured approach, beginning with an optional extractive workup to remove bulk impurities, followed by optimized chromatography to separate structurally similar compounds, and concluding with a final polishing step, will consistently yield material of high purity suitable for the most demanding applications in drug development.

References

Overcoming common side reactions in the synthesis of oxazole-piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Oxazole-Piperidine Compounds

From the desk of the Senior Application Scientist:

Welcome to the technical support center dedicated to the synthesis of oxazole-piperidine scaffolds. This class of compounds holds significant interest in medicinal chemistry and drug development. However, their synthesis is not without challenges, often plagued by side reactions that can diminish yields and complicate purification.

This guide is designed to be a practical resource for researchers in the field. We will move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome these synthetic hurdles effectively.

Frequently Asked Questions (FAQs)

Question 1: What is a common and reliable synthetic route for preparing oxazole-piperidine compounds?

A frequently employed and robust method is a variation of the Robinson-Gabriel synthesis.[1][2] This pathway typically involves two key stages:

  • Amide Coupling: An N-protected piperidine-2-carboxylic acid is coupled with an aminoketone (e.g., 1-aminopropan-2-one) to form an α-acylamino ketone precursor.[1] Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for this step.

  • Cyclodehydration: The α-acylamino ketone precursor is then subjected to cyclodehydration to form the oxazole ring. The choice of dehydrating agent in this step is critical and is a major determinant of reaction success and byproduct profile.[3][4]

Question 2: What are the most prevalent side reactions I should watch out for?

The most common issues encountered are:

  • Incomplete Cyclodehydration: Leaving significant amounts of the α-acylamino ketone precursor unreacted.[1]

  • Oxazoline Formation: Partial dehydration of the precursor can lead to the formation of a stable oxazoline intermediate.[1]

  • Decomposition or Charring: The use of overly harsh dehydrating agents (like strong mineral acids) or excessive heat can cause the starting material or product to decompose.[1][4]

  • Piperidine-Related Side Reactions: If the piperidine nitrogen is not adequately protected, it can act as a nucleophile or base, leading to undesired byproducts.

Question 3: How critical is the use of a protecting group for the piperidine nitrogen?

It is absolutely critical. The secondary amine of the piperidine ring is both basic and nucleophilic. Without a protecting group, such as a tert-butyloxycarbonyl (Boc) group, you risk several side reactions.[5] The piperidine nitrogen can interfere with the amide coupling step or react with the dehydrating agent during oxazole formation. A Boc group is ideal as it is stable under the conditions required for oxazole formation but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid) post-synthesis.[1][6]

Question 4: What are the best analytical techniques for monitoring these reactions?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the appearance of the product and major byproducts.

  • LC-MS: Offers definitive identification of the components in your reaction mixture by providing their mass-to-charge ratio. This is crucial for distinguishing between your desired product, the unreacted precursor, and the oxazoline intermediate.[1] Regular monitoring helps determine the optimal reaction time, preventing over-running the reaction which can lead to decomposition.[4]

Troubleshooting Guides: Overcoming Specific Side Reactions

Problem 1: Low Yield with Significant Unreacted Precursor

Question: My reaction has stalled. TLC and LC-MS analysis show a large amount of my starting α-acylamino ketone, even after 24 hours. How can I drive the reaction to completion?

Answer: This is a classic case of incomplete cyclodehydration, indicating that the activation energy for the ring-closing step is not being met.[1][4] The issue lies with either the reaction conditions or the potency of your dehydrating agent.

Causality & Solutions:

  • Insufficient Dehydrating Agent Potency: Your chosen reagent may be too mild for your specific substrate. While mild is often better to prevent decomposition, it can lead to sluggish or incomplete reactions.

    • Solution: Cautiously switch to a more powerful dehydrating agent. If you are using a very mild system like PPh₃/I₂, consider moving to something more robust like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).[4] Refer to the table below for a comparison.

  • Suboptimal Reaction Temperature: The reaction may simply need more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, while carefully monitoring the reaction for any signs of decomposition (darkening color).

  • Inadequate Reagent Stoichiometry: You may not be using a sufficient excess of the dehydrating agent.

    • Solution: Increase the equivalents of the dehydrating agent (e.g., from 1.2 eq to 1.5 or 2.0 eq). This should be done carefully, as a large excess can promote side reactions.[4]

  • Microwave-Assisted Synthesis: For high-throughput or difficult cyclizations, microwave irradiation can be highly effective. It can dramatically shorten reaction times and often improves yields by minimizing thermal degradation.[4][7]

Dehydrating AgentTypical ConditionsProsCons & Common Side Reactions
Sulfuric Acid (H₂SO₄) Concentrated, HeatPowerful, InexpensiveExtremely harsh, high risk of charring/decomposition.[1][2]
Polyphosphoric Acid (PPA) 100-150 °CPowerful, can give better yields than H₂SO₄.[4]Harsh, viscous, difficult workup, risk of decomposition.
Phosphorus Oxychloride (POCl₃) Reflux in Toluene/DCMEffective for many substrates.Can be harsh, workup requires quenching.
Trifluoroacetic Anhydride (TFAA) DCM, 0 °C to RTMilder than mineral acids, volatile byproducts.[4]Can be expensive, moisture sensitive.
PPh₃ / C₂Cl₆ (or I₂) DCM or ACN, RTVery mild, good for sensitive substrates.[1][4]Stoichiometric phosphine oxide byproduct can complicate purification.
Burgess Reagent THF, RefluxMild, neutral conditions.[4]Expensive, requires anhydrous conditions.
Problem 2: Reaction Mixture Turns Black/Forms Tar

Question: My reaction mixture turned very dark, and after workup, I'm left with an insoluble tar-like substance. What happened?

Answer: This is a clear sign of decomposition, which occurs when the reaction conditions are too harsh for your substrate.[1] Strong acids and high temperatures can cause uncontrolled polymerization or degradation pathways to dominate over the desired cyclodehydration.

Causality & Solutions:

  • Overly Aggressive Dehydrating Agent: Concentrated sulfuric acid or polyphosphoric acid are common culprits.[1]

    • Solution: Immediately switch to a milder dehydrating agent. A system like triphenylphosphine (PPh₃) with hexachloroethane (C₂Cl₆) or iodine (I₂) is an excellent starting point for sensitive substrates as it operates at room temperature.[1][4] The Burgess reagent is another superb mild alternative.[4]

  • Excessive Temperature: Even with a moderately strong reagent, too much heat can initiate decomposition.

    • Solution: Lower the reaction temperature. Find the minimum temperature at which the reaction proceeds at an acceptable rate. Remember, a slower, cleaner reaction is always preferable to a fast, messy one.

Here is a logical workflow to diagnose and solve common synthesis issues.

G cluster_analysis Analysis Results cluster_solutions Recommended Actions start Synthesis Issue Detected (Low Yield / Impurities) tlc_check Analyze by TLC/LC-MS start->tlc_check charring Charring or Decomposition? tlc_check->charring starting_material Significant Starting Material Present? charring->starting_material No sol_charring Conditions too harsh. - Use milder dehydrating agent (e.g., PPh3/C2Cl6) - Lower reaction temperature charring->sol_charring Yes new_spot Major Byproduct Present? starting_material->new_spot No sol_incomplete Ineffective Dehydration. - Use stronger dehydrating agent - Increase temperature/time - Increase reagent stoichiometry starting_material->sol_incomplete Yes sol_byproduct Side Reaction Occurring. - Check mass for oxazoline - Re-evaluate mechanism - Optimize conditions for selectivity - Purify by column chromatography new_spot->sol_byproduct Yes

Caption: A decision tree for troubleshooting oxazole-piperidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-(1-oxopropan-2-yl)piperidine-2-carboxamide (Precursor)

This protocol details the amide coupling step to form the key α-acylamino ketone intermediate.

  • Setup: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add 1-aminopropan-2-one hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to check for free amine consumption).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the precursor.[1]

Protocol 2: Cyclodehydration using PPh₃/C₂Cl₆ (Mild Conditions)

This protocol describes a mild method for forming the oxazole ring, minimizing decomposition.

  • Setup: Dissolve the α-acylamino ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the oxazole and disappearance of the precursor by LC-MS.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-Boc-oxazole-piperidine compound.[1]

This diagram illustrates the desired synthetic route and the points where common side reactions diverge.

G cluster_main Desired Synthetic Pathway cluster_side Common Side-Product Pathways Precursor α-Acylamino Ketone Precursor Product Desired Oxazole-Piperidine Product Precursor->Product Cyclodehydration (e.g., PPh3/C2Cl6) Oxazoline Oxazoline Byproduct Precursor->Oxazoline Incomplete Dehydration Decomposition Decomposition (Tar) Precursor->Decomposition Harsh Conditions (e.g., conc. H2SO4, high heat)

Caption: The main reaction pathway and common deleterious side reactions.

References

Refinement of analytical methods for detecting 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Welcome to the technical support guide for the analytical refinement of this compound (CAS 672310-05-3). This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to ensure robust and reproducible analytical results.

The unique structure of this molecule, featuring a basic piperidine ring, an aromatic oxazole core, and an ethyl ester group, presents specific analytical challenges.[1] This guide will address these challenges directly, offering solutions grounded in chromatographic and mass spectrometric principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What is the recommended primary analytical technique for this compound? A: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.[2][3] It offers the high sensitivity and selectivity required for both quantification in complex matrices and purity profiling. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable alternative for simpler purity assessments and content uniformity testing, provided a reference standard is available.

Q2: My HPLC peak for this compound is tailing severely. What is the most likely cause? A: The most common cause is secondary interaction between the basic piperidine nitrogen and acidic residual silanol groups on the surface of standard silica-based C18 columns.[4] This interaction slows a portion of the analyte molecules, causing the characteristic tailing.

Q3: What is the expected protonated molecular ion ([M+H]⁺) in mass spectrometry? A: The molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .[1][5] Therefore, you should target an m/z of approximately 225.12 for the [M+H]⁺ ion in your mass spectrometer settings. Always confirm with a high-resolution mass spectrometer for exact mass if available.

Q4: Is this compound stable in solution? A: Potential stability issues include hydrolysis of the ethyl ester group, especially at high or low pH. It is recommended to use freshly prepared solutions and store stock solutions in aprotic solvents like acetonitrile or methanol at low temperatures (-20°C) for short-term storage. For aqueous mobile phases, maintaining a pH between 3 and 6 is advisable.

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to address specific experimental problems.

Chromatography Issues

Q: My peak shape is poor (severe tailing). How can I fix this? A: Probable Cause & Solution

This is a classic problem for basic compounds like yours. The protonated piperidine ring interacts with deprotonated, negatively charged silanol groups on the silica backbone of the stationary phase.

  • Primary Solution: Mobile Phase pH Adjustment. The most effective solution is to lower the mobile phase pH.[4]

    • Action: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your aqueous and organic mobile phases. This ensures the piperidine nitrogen is consistently protonated (positively charged) and, more importantly, it suppresses the ionization of the silanol groups, minimizing the secondary interaction.[4][6][7] A target pH of 2.5-3.5 is ideal.

  • Secondary Solution: Use a Competing Base.

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[6] Caution: TEA can suppress ionization in mass spectrometry and is not recommended for LC-MS applications.

  • Hardware Solution: Column Selection.

    • Action: If mobile phase adjustments are insufficient, use a modern, high-purity, end-capped column.[4][6] Alternatively, columns with polar-embedded stationary phases or charged-surface hybrid (CSH) technology are specifically designed to improve the peak shape of basic compounds.[6]

Q: My analyte's retention time is inconsistent and drifting. A: Probable Cause & Solution

  • Insufficient Column Equilibration: The column chemistry, especially with ion-pairing agents or buffers, requires time to stabilize.

    • Action: Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile).

    • Action: Keep mobile phase bottles capped and prepare fresh mobile phases daily.

  • Temperature Fluctuations: Column temperature affects retention time.

    • Action: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40°C).

Sample Preparation & Recovery Issues

Q: My analyte recovery is low and variable after Solid-Phase Extraction (SPE). What should I investigate? A: Probable Cause & Solution

Low recovery is a frequent issue in SPE.[8] A systematic approach is necessary to identify the step where the analyte is being lost.[9]

  • Analyte Breakthrough During Loading: The sorbent may not be retaining the analyte effectively.

    • Cause: The sample loading conditions (pH, solvent strength) are incorrect, or the flow rate is too high.[10][11]

    • Action: For this basic compound, a cation-exchange or a mixed-mode (e.g., C18 with cation exchange) sorbent is ideal. Ensure the sample is loaded at a pH where the piperidine is charged (pH < 7) to facilitate strong retention on a cation-exchange sorbent. Reduce the loading flow rate to ~1 mL/min to allow sufficient interaction time.[10]

  • Analyte Loss During Washing: The wash solvent may be too strong, prematurely eluting the analyte.

    • Cause: The organic content or pH of the wash step is stripping the analyte from the sorbent.

    • Action: Test a weaker wash solvent. For a cation-exchange mechanism, you can wash with a neutral or acidic organic solvent (e.g., methanol) to remove neutral interferences without disrupting the ionic retention of your analyte.

  • Incomplete Elution: The elution solvent is not strong enough to desorb the analyte.

    • Cause: The elution solvent cannot overcome the interaction between the analyte and the sorbent.

    • Action: For cation-exchange, the elution solvent must contain a component to neutralize the analyte's charge. Use a solvent containing a small percentage of a base, such as ammonium hydroxide (e.g., 5% NH₄OH in methanol), to neutralize the piperidine and release it from the sorbent.[8] Ensure you use a sufficient volume of elution solvent.[12]

Mass Spectrometry Detection Issues

Q: My LC-MS signal is weak or unstable. How can I improve it? A: Probable Cause & Solution

  • Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings are critical for generating a strong, stable signal.

    • Action: Optimize the key ESI parameters by infusing a standard solution of your analyte directly into the mass spectrometer. Key parameters to adjust include:

      • Capillary Voltage: Typically 2500-4000 V for positive mode.[13]

      • Nebulizer Gas Pressure: This affects droplet size.[14] Optimize for the most stable signal.

      • Drying Gas Flow and Temperature: These parameters aid in desolvation.[13][14] Too high a temperature can cause thermal degradation, while too low a flow/temp can lead to solvent clusters and an unstable signal.

  • Mobile Phase Composition: Certain additives can suppress ionization.

    • Action: Formic acid (0.1%) is an excellent choice for positive mode ESI as it aids protonation. Avoid TFA if possible, as it is a strong ion-pairing agent that can significantly suppress the ESI signal. If TFA is required for chromatography, keep its concentration as low as possible (<0.05%). Non-volatile buffers like phosphates are not compatible with MS and must be avoided.

  • Analyte Adduction: The analyte may be forming adducts (e.g., [M+Na]⁺, [M+K]⁺) instead of the desired [M+H]⁺, splitting the signal.

    • Action: Ensure high-purity solvents and glassware to minimize sodium and potassium contamination. The addition of 0.1% formic acid will also help promote the formation of the protonated molecule.

Part 3: Recommended Analytical Protocols

These protocols provide a validated starting point for method development. All methods must be fully validated according to ICH Q2(R1) guidelines for their intended purpose.[15][16][17]

Protocol 1: HPLC-UV Method for Purity Assessment
ParameterRecommended SettingRationale
Column High-Purity, End-Capped C18, 4.6 x 150 mm, 3.5 µmMinimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for peak shape and protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase with matching acidifier.
Gradient 5% B to 95% B over 15 minutesGeneral purpose gradient for separating impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35°CEnsures consistent retention times.
Injection Vol. 5 µLAvoids column overload.
UV Detection 254 nm (or determined λmax)The oxazole ring provides UV absorbance.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility.
Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol assumes a protein precipitation sample preparation followed by LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Sample Prep Protein Precipitation: Add 3 parts cold Acetonitrile (with internal standard) to 1 part plasma. Vortex, centrifuge, inject supernatant.Fast and effective removal of proteins.
Column C18, 2.1 x 50 mm, 1.8 µmSuitable for fast gradients and MS compatibility.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutesFast gradient for high-throughput analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI), Positive ModeThe piperidine nitrogen is easily protonated.
MRM Transition Q1: 225.1 → Q3: [Fragment Ion]Precursor ion is [M+H]⁺. Fragment ion must be determined by infusing the analyte and performing a product ion scan.
Internal Standard Stable-isotope labeled version of the analyte (ideal) or a structurally similar compound.Corrects for matrix effects and variability.[18]

Part 4: Visualizations & Workflows

General Analytical Workflow

The following diagram outlines the typical workflow for developing and implementing an analytical method for this compound.

Analytical_Workflow cluster_Prep Method Development cluster_Val Method Validation (ICH Q2) cluster_Run Routine Analysis Start Define Analytical Goal (Purity, Quantitation) LitSearch Literature Search & Property Analysis Start->LitSearch ChromDev Chromatography Development (LC) LitSearch->ChromDev MSDev MS Parameter Optimization (MS) LitSearch->MSDev SamplePrep Sample Preparation Development (SPE, LLE) LitSearch->SamplePrep Validation Perform Validation (Specificity, Linearity, Accuracy, Precision) ChromDev->Validation MSDev->Validation SamplePrep->Validation SST System Suitability Test (SST) Validation->SST Analysis Sample Analysis with QCs SST->Analysis Report Data Processing & Reporting Analysis->Report

Fig 1. Overall workflow for analytical method development and implementation.
Troubleshooting Decision Tree: HPLC Peak Tailing

This diagram provides a logical path for diagnosing and solving the common issue of peak tailing.

Peak_Tailing_Troubleshooting Start Problem: Peak Tailing Observed CheckpH Is Mobile Phase pH 2.5 - 3.5? Start->CheckpH AddAcid Action: Add 0.1% Formic Acid to Mobile Phase CheckpH->AddAcid No CheckColumn Is column a modern, high-purity, end-capped C18? CheckpH->CheckColumn Yes AddAcid->CheckpH ChangeColumn Action: Switch to a polar-embedded or CSH column CheckColumn->ChangeColumn No CheckOverload Is sample concentration or injection volume too high? CheckColumn->CheckOverload Yes ChangeColumn->CheckOverload DiluteSample Action: Reduce concentration or injection volume CheckOverload->DiluteSample Yes End Peak Shape Improved CheckOverload->End No DiluteSample->End

Fig 2. Decision tree for troubleshooting chromatographic peak tailing.

References

Improving the yield and purity of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, improve your yield and purity, and resolve common experimental challenges.

The synthesis of this molecule, while based on established chemical principles, presents unique challenges due to the presence of multiple functional groups. The basic piperidine nitrogen, the ester moiety, and the oxazole core each have their own reactivity profiles that must be carefully managed to achieve a successful outcome. This guide is structured to follow a logical synthetic workflow, addressing potential issues at each key stage.

Synthetic Strategy Overview

A robust and common strategy for the synthesis of this compound involves a three-stage process. This approach utilizes a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen to prevent unwanted side reactions. The key stages are:

  • Amide Coupling: Formation of the key intermediate, an N-acyl-α-amino ketone, by coupling N-Boc-piperidine-4-carboxylic acid with an appropriate amino-keto-ester.

  • Oxazole Formation (Cyclodehydration): Intramolecular cyclization and dehydration of the intermediate to form the N-Boc protected oxazole ring, typically via a Robinson-Gabriel type synthesis.[1]

  • N-Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final target compound.

This guide will provide troubleshooting advice for each of these critical steps.

Synthesis_Workflow cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Oxazole Formation cluster_2 Stage 3: Deprotection N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine- 4-carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) N-Boc-piperidine-4-carboxylic_acid->Coupling Amino-keto-ester Ethyl 2-amino- 3-oxobutanoate Amino-keto-ester->Coupling Intermediate N-acyl-α-amino ketone intermediate Coupling->Intermediate Cyclodehydration Cyclodehydration (Robinson-Gabriel) Intermediate->Cyclodehydration Protected_Oxazole N-Boc-protected oxazole Cyclodehydration->Protected_Oxazole Deprotection N-Boc Deprotection (e.g., TFA, HCl) Protected_Oxazole->Deprotection Final_Product 2-Piperidin-4-yl-oxazole- 4-carboxylic acid ethyl ester Deprotection->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Stage 1: Amide Coupling

Question 1: I am observing a low yield of my N-acyl-α-amino ketone intermediate. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Ineffective Coupling Reagents: The choice and quality of your coupling reagents are critical.

    • Solution: For the coupling of N-Boc-piperidine-4-carboxylic acid, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a common and effective choice.[2] Ensure that your EDC and HOBt are fresh and have been stored under anhydrous conditions. An alternative to HOBt is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can be more efficient for less reactive amines.[2]

    • Pro-Tip: The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, but be cautious as it can also promote side reactions.[3]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (e.g., from 0 °C to room temperature).

  • Side Reactions: The primary amine of your amino-keto-ester can be prone to side reactions.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of the coupling reagents should be done at a low temperature (0 °C) to control the reaction rate and minimize side product formation.

  • Work-up Issues: The product may be lost during the aqueous work-up.

    • Solution: The N-acyl-α-amino ketone intermediate can have some water solubility. When partitioning between an organic solvent (like ethyl acetate or dichloromethane) and water, ensure to perform multiple extractions of the aqueous layer to maximize the recovery of your product. A brine wash of the combined organic layers will help to remove residual water.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemAdvantagesDisadvantages
EDC / HOBtCost-effective, common, good for many substrates.Can be slow for unreactive amines.
HATU / DIPEAHighly efficient, fast reaction times.More expensive, can be sensitive to moisture.
Isobutyl Chloroformate / NMMGood for large-scale synthesis.Requires careful temperature control.
Stage 2: Oxazole Formation (Robinson-Gabriel Cyclodehydration)

Question 2: My cyclodehydration reaction is giving a low yield of the desired N-Boc protected oxazole, and I see a lot of tar-like material.

Probable Causes & Solutions:

  • Harsh Dehydrating Conditions: Strong acids like concentrated sulfuric acid can cause decomposition of the starting material or the product, leading to charring and low yields.

    • Solution: Opt for milder dehydrating agents. A widely used and effective method involves using triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (NEt₃).[4] Another alternative is using trifluoroacetic anhydride (TFAA).[1]

    • Pro-Tip: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal degradation.[4]

  • Incomplete Dehydration: The reaction may not be going to completion, leaving unreacted starting material.

    • Solution: Ensure that all reagents and solvents are anhydrous, as water will inhibit the dehydration process. You can increase the equivalents of the dehydrating agent, but do so cautiously to avoid promoting side reactions.

  • Formation of Oxazoline Intermediate: Incomplete dehydration can sometimes lead to the formation of an oxazoline intermediate, which may be difficult to separate from the desired oxazole.

    • Solution: Ensure complete dehydration by using a sufficiently strong dehydrating agent or by increasing the reaction time or temperature. Careful monitoring by LC-MS can help to identify the presence of this intermediate.

Table 2: Selection of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentConditionsAdvantagesDisadvantages
Concentrated H₂SO₄High temperatureInexpensive, powerfulOften leads to charring and low yields
PPh₃ / I₂ / NEt₃Mild (room temp.)High yields, clean reactionStoichiometric phosphine oxide byproduct
Trifluoroacetic Anhydride (TFAA)MildEffective, volatile byproductsCan be corrosive
Burgess ReagentMild, neutralGood for sensitive substratesExpensive
Stage 3: N-Boc Deprotection

Question 3: During the N-Boc deprotection, I am getting a low yield of my final product and see several side products in my LC-MS.

Probable Causes & Solutions:

  • Incomplete Deprotection: The reaction may not have gone to completion.

    • Solution: Increase the concentration of the acid or the reaction time. Common reagents for Boc deprotection are a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrochloric acid (HCl) in dioxane.[5] Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

  • Side Product Formation (t-Butylation): The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or in the reaction mixture.

    • Solution: Use a scavenger to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water. A typical "deprotection cocktail" would be 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Oxazole Ring Instability: The oxazole ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or other degradation pathways.

    • Solution: Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully monitor the reaction to avoid prolonged exposure to strong acid once the deprotection is complete. If ring instability is a major issue, consider milder deprotection methods, such as using oxalyl chloride in methanol.[6][7]

  • Product Loss During Work-up: The final product is a basic compound and will exist as a salt after acidic deprotection.

    • Solution: After removing the acid and solvent under reduced pressure, the residue should be dissolved in water and the pH carefully adjusted to be basic (pH > 8) using a base like sodium bicarbonate or sodium carbonate. This will ensure that your product is in its free base form, which can then be extracted into an organic solvent. Perform multiple extractions to ensure complete recovery.

Deprotection_Troubleshooting Start Low Yield / Side Products in N-Boc Deprotection Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed Check_Completion->Side_Products Yes Increase_Acid Increase acid concentration or reaction time Incomplete->Increase_Acid Add_Scavenger Add a scavenger (e.g., TIS, water) Side_Products->Add_Scavenger Ring_Instability Potential Oxazole Ring Instability Side_Products->Ring_Instability Workup_Loss Product Loss During Work-up Side_Products->Workup_Loss Milder_Conditions Use milder conditions (lower temp, shorter time) or alternative reagents Ring_Instability->Milder_Conditions Adjust_pH Ensure pH is basic (>8) during extraction Workup_Loss->Adjust_pH

Figure 2: Troubleshooting workflow for N-Boc deprotection.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen?

A1: Yes, it is highly recommended. The piperidine nitrogen is nucleophilic and can compete in the amide coupling reaction. It is also basic and can be protonated under the acidic conditions of the Robinson-Gabriel synthesis, which can affect its course. Using a Boc protecting group simplifies the reaction and purification at each stage.

Q2: What is the best way to purify the final product?

A2: The final product is a basic compound with an ester functional group, making it moderately polar. Silica gel column chromatography is a suitable method for purification. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel.

Q3: Can I use other protecting groups for the piperidine nitrogen?

A3: Yes, other protecting groups like the benzyloxycarbonyl (Cbz) group can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and its relatively mild deprotection using acids. The choice of protecting group will depend on the overall synthetic strategy and the presence of other functional groups in your molecule.

Q4: My NMR spectrum of the final product looks complex. What are the key signals to look for?

A4: For the ethyl ester, you should expect to see a triplet and a quartet corresponding to the ethyl group. The oxazole ring protons will appear as singlets in the aromatic region. The piperidine protons will appear as a series of multiplets in the aliphatic region. The NH proton of the piperidine may be a broad singlet, and its chemical shift can be concentration-dependent. It is advisable to obtain both ¹H and ¹³C NMR spectra, as well as a mass spectrum, to confirm the structure.

Part 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup.

Protocol 1: Synthesis of N-Boc-protected N-acyl-α-amino ketone intermediate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Cyclodehydration to form N-Boc-protected oxazole

  • Dissolve the N-acyl-α-amino ketone intermediate (1.0 eq) in anhydrous DCM.

  • Add triphenylphosphine (1.5 eq) and iodine (1.5 eq) to the solution.

  • Add triethylamine (3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Boc Deprotection

  • Dissolve the N-Boc-protected oxazole (1.0 eq) in DCM.

  • Add a solution of 25-50% TFA in DCM (containing 2.5% water and 2.5% TIS as scavengers) at 0 °C.

  • Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (>8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be done by column chromatography if needed.

References

Validation & Comparative

Validating the biological activity of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Validation of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, this compound (herein referred to as 'Compound X'). Given the uncharacterized in vivo profile of Compound X, this document outlines a hypothesis-driven strategy, comparing its potential performance against established alternatives using robust, self-validating animal models.

Our core hypothesis is that Compound X, based on structural motifs common to central nervous system (CNS) agents, functions as a selective inverse agonist for the α5 subunit-containing GABA-A (α5-GABA-A) receptor. This target is a key regulator of hippocampal-dependent learning and memory, and selective modulation represents a promising avenue for cognitive enhancement.[1][2] This guide will detail the phased experimental approach required to test this hypothesis, from initial pharmacokinetic profiling to rigorous efficacy and safety assessments.

Part 1: The Scientific Rationale - Targeting GABA-A α5 for Cognitive Enhancement

The hippocampus is a critical brain region for memory formation. Its activity is tightly regulated by a balance of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus and are primarily responsible for mediating tonic (persistent) inhibition.[3]

By selectively reducing the function of these α5-GABA-A receptors—a mechanism known as inverse agonism—it is possible to "release the brakes" on hippocampal circuits, thereby enhancing synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1][4] This approach has been validated by compounds like RO4938581 , which demonstrates pro-cognitive effects in animal models without the undesirable anxiogenic or pro-convulsant effects associated with non-selective GABA-A receptor modulators.[2][5] Our strategy, therefore, is to determine if Compound X shares this promising pharmacological profile.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Hippocampal Neuron GABA GABA GABA_A_alpha5 α5-GABA-A Receptor GABA->GABA_A_alpha5 Binds & Activates LTP Long-Term Potentiation (LTP) (Memory Formation) GABA_A_alpha5->LTP Disinhibits / Enhances Tonic_Inhibition Tonic Inhibition GABA_A_alpha5->Tonic_Inhibition Compound_X Compound X (Hypothesized α5 Inverse Agonist) Compound_X->GABA_A_alpha5 Binds & Reduces Function Tonic_Inhibition->LTP Suppresses

Caption: Proposed mechanism of Compound X at a hippocampal synapse.

Part 2: Foundational Pharmacokinetics (PK) and Target Occupancy

Before assessing efficacy, it is critical to understand if and how Compound X reaches its intended target in the CNS. This phase establishes the fundamental dose-exposure relationship.

Causality: An efficacy study is meaningless if the compound does not achieve sufficient concentration in the brain. Determining the pharmacokinetic profile and the degree of receptor occupancy at a given dose is a self-validating step; positive behavioral data can only be interpreted in the context of confirmed target engagement. A threshold for unbound brain-to-plasma concentration ratio (Kp,uu) of >0.3 is often used as a benchmark for good CNS exposure in preclinical species.[6][7]

Experimental Workflow: PK and Receptor Occupancy

cluster_PK Pharmacokinetics (PK) cluster_RO Receptor Occupancy (RO) Dosing Single Dose IV & PO in Sprague-Dawley Rats Sampling Serial Blood & Brain Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate Cmax, T1/2, AUC, Bioavailability, Brain Penetration (Kp,uu) Analysis->PK_Params RO_Dosing Dose Escalation PO in C57BL/6 Mice PK_Params->RO_Dosing Informs Dose Selection RO_Time Tissue Collection at Tmax RO_Dosing->RO_Time RO_Assay Ex Vivo Binding Assay using [3H]-RO0154513 RO_Time->RO_Assay RO_Curve Dose-Occupancy Relationship RO_Assay->RO_Curve

Caption: Integrated workflow for PK and Receptor Occupancy studies.

Protocol 1: Rodent Pharmacokinetic & Brain Penetration Study
  • Animals: Male Sprague-Dawley rats (n=3 per time point).

  • Administration:

    • Group 1: Compound X at 2 mg/kg via intravenous (IV) tail vein injection.

    • Group 2: Compound X at 10 mg/kg via oral gavage (PO).

  • Sampling: Collect blood (via tail bleed) and brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Homogenize brain tissue. Analyze plasma and brain homogenate concentrations of Compound X using a validated LC-MS/MS method.

  • Endpoint Calculation: Determine key PK parameters, including bioavailability and the unbound brain-to-plasma ratio (Kp,uu), which requires separate measurement of plasma and brain tissue protein binding.

Part 3: Comparative Efficacy in Cognition Models

This phase directly tests the hypothesis that Compound X enhances cognitive performance. We will compare it against a vehicle control and RO4938581 , a well-characterized α5-GABA-A selective inverse agonist that serves as our positive control and benchmark.[2][5] Doses for Compound X will be selected based on the receptor occupancy data (e.g., doses achieving ~30%, 50%, and 75% occupancy).

Model 1: The Novel Object Recognition (NOR) Task

Rationale: This task leverages the innate tendency of rodents to explore novelty. It is a test of recognition memory, which is highly dependent on the hippocampus and perirhinal cortex. Its simplicity and lack of external motivation (like water escape) make it an excellent first-pass efficacy screen.

Protocol 2: Novel Object Recognition

  • Animals: Male C57BL/6 mice.

  • Habituation (Day 1-2): Allow mice to freely explore an empty arena (40x40 cm) for 10 minutes each day to reduce anxiety.

  • Dosing: 30 minutes before the training phase, administer Vehicle, Compound X (e.g., 1, 3, 10 mg/kg PO), or RO4938581 (e.g., 1 mg/kg PO).

  • Training Phase (Day 3): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase (Day 3, 1-hour delay): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Analysis: Video track the time spent exploring each object. Calculate the Discrimination Index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better memory.

Model 2: The Delayed-Matching-to-Position (DMTP) Water Maze

Rationale: This is a more challenging test of spatial working memory and cognitive flexibility, also dependent on the hippocampus. It is particularly sensitive to the effects of α5-GABA-A inverse agonists.[1][2]

Protocol 3: DMTP Water Maze

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform.

  • Animals: Male Sprague-Dawley rats.

  • Procedure (4 Days): Each day, the platform is in a new location. A daily session consists of two trials.

    • Trial 1 (Information): The rat is placed in the pool and must find the platform (max 60s). If not found, it is guided there.

    • Inter-trial Interval: A 30-minute delay. Dosing occurs immediately after Trial 1.

    • Trial 2 (Retention): The rat is placed back in the pool from the same start position.

  • Data Analysis: Measure the escape latency (time to find the platform) for both trials. The key metric is the "savings" or reduction in escape latency from Trial 1 to Trial 2. Greater savings indicate better memory of the platform's location.

Comparative Efficacy Data (Hypothetical)
Treatment Group (PO)Dose (mg/kg)Novel Object Recognition (Discrimination Index)DMTP Water Maze (Latency Savings in sec)
Vehicle-0.15 ± 0.0512 ± 3.1
Compound X 10.25 ± 0.0618 ± 4.0
Compound X 30.45 ± 0.0829 ± 5.2
Compound X 100.42 ± 0.0727 ± 4.8
Comparator: RO4938581 10.48 ± 0.0931 ± 5.5
*p < 0.05 vs. Vehicle

Part 4: Critical Safety & Tolerability Assessment

A viable therapeutic candidate must not only be effective but also safe. For a GABAergic modulator, the key risks are inducing anxiety, convulsions, or motor impairment.[1][8] These experiments are designed to demonstrate a clean side-effect profile for Compound X compared to non-selective agents.

TestRationaleProtocol SummaryKey Metric
Elevated Plus Maze To assess anxiogenic-like behavior. Anxiogenic compounds decrease exploration of the open, exposed arms.Rats are placed in the center of a plus-shaped maze with two open and two closed arms and allowed to explore for 5 minutes.Time spent in open arms; entries into open arms.
Rotarod Test To assess motor coordination and sedation. Impaired animals fall off a rotating rod more quickly.Mice are placed on a rod that accelerates slowly (e.g., 4-40 rpm over 5 min).Latency to fall from the rod.
PTZ Seizure Threshold To assess pro-convulsant potential. Compounds that lower the seizure threshold will potentiate the effects of a sub-convulsive dose of pentylenetetrazole (PTZ).Mice are pre-treated with the test compound, then challenged with a sub-threshold dose of PTZ (e.g., 40 mg/kg, s.c.).Seizure severity score (e.g., Racine scale) and latency to first seizure.

Summary & Future Directions

This guide outlines a rigorous, multi-faceted approach to validate the in vivo activity of this compound. By systematically establishing its pharmacokinetic profile, confirming target engagement, and then assessing efficacy in validated cognitive models alongside critical safety assays, researchers can build a comprehensive data package.

The ideal outcome for Compound X would be a profile that mirrors the comparator, RO4938581: demonstrating significant cognitive enhancement in the NOR and DMTP tasks at doses that show no anxiogenic, motor-impairing, or pro-convulsant activity.

If this profile is established, future studies could progress to testing Compound X in disease-relevant animal models where cognitive deficits are a key feature, such as transgenic mouse models of Alzheimer's disease or developmental models of schizophrenia.[9][10] This structured, comparative approach ensures that experimental choices are driven by scientific rationale, providing the highest degree of confidence in the therapeutic potential of this novel compound.

References

A Comparative Analysis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester, a compound of interest due to its unique structural motifs, against established compounds with similar core structures. While direct experimental data for this specific molecule is not extensively available in the public domain, this analysis will leverage structure-activity relationship (SAR) data from closely related analogs to project its potential biological activities and guide future research.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, potential biological targets, and the requisite experimental protocols for a thorough evaluation.

Introduction to the Piperidinyl-Oxazole Scaffold

The this compound molecule integrates three key pharmacophoric features: a piperidine ring, an oxazole core, and a carboxylic acid ethyl ester group.[1] The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its role in numerous approved drugs and its ability to interact with a wide range of biological targets.[2][3][4][5][6] The oxazole ring serves as a versatile linker and a bioisostere for amide or ester groups, contributing to the overall electronic and conformational properties of the molecule.[7] The ethyl ester provides a handle for further chemical modification and influences the compound's pharmacokinetic profile.

This unique combination of functional groups suggests potential biological activity in several areas, most notably in oncology and neuroscience. This guide will focus on a comparative analysis in these two promising therapeutic areas.

Comparative Compounds and Rationale for Selection

To construct a meaningful comparative analysis, we have selected two well-characterized compounds that share significant structural similarity with our target molecule:

  • Comparator A: A Piperidinyl-Benzoxazole Dual VEGFR-2/c-Met Inhibitor. This compound, representative of a series of piperidinyl-based benzoxazoles, has demonstrated potent anticancer activity through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) kinases.[8][9] The replacement of the oxazole ring with a benzoxazole introduces additional aromaticity, which can influence binding affinity.

  • Comparator B: A Piperidine-based Nicotinic Acetylcholine Receptor (nAChR) Ligand. This class of compounds highlights the role of the piperidine ring in interacting with neuronal nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders.[10]

The selection of these comparators allows for a multi-faceted analysis of this compound, exploring its potential as both an anticancer agent and a modulator of neuronal receptors.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below provides a comparison of the calculated properties for our target compound and the general properties of our selected comparators.

PropertyThis compoundComparator A (General)Comparator B (General)
Molecular Formula C11H16N2O3[1]Varies (e.g., C20H20N4O2)Varies
Molecular Weight 224.26 g/mol [1]Higher (due to benzoxazole)Variable
LogP (calculated) ~1.5 - 2.5Higher (more lipophilic)Variable
Topological Polar Surface Area (TPSA) ~64 ŲHigherVariable
Hydrogen Bond Donors 1 (piperidine NH)1 (piperidine NH)1 (piperidine NH)
Hydrogen Bond Acceptors 3 (oxazole N, ester O)3-4 (benzoxazole N, amide O)Variable

Interpretation: this compound is a relatively small and moderately lipophilic molecule. Compared to the benzoxazole-containing Comparator A, it has a lower molecular weight and is likely to be more water-soluble. These properties are favorable for oral bioavailability and warrant experimental verification.

Comparative Biological Activity Analysis

Based on the known activities of our comparator compounds, we can hypothesize the potential biological activities of this compound.

Potential as an Anticancer Agent (Comparison with Comparator A)

The piperidinyl-benzoxazole scaffold of Comparator A has been shown to be a potent inhibitor of VEGFR-2 and c-Met, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[8][9]

Hypothesis: The this compound may exhibit inhibitory activity against VEGFR-2 and/or c-Met. The less sterically hindered oxazole ring, compared to the benzoxazole, might lead to a different binding mode or selectivity profile. The ethyl ester group could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which might have a different activity profile.

Supporting Evidence from SAR of Related Compounds:

  • The piperidine ring is crucial for anchoring the molecule within the kinase ATP-binding pocket.

  • Substitutions on the heterocyclic ring system directly influence potency and selectivity.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand (Comparison with Comparator B)

The piperidine moiety is a well-established pharmacophore for nAChR ligands.[10] The nitrogen atom of the piperidine ring is typically protonated at physiological pH and can form a key ionic interaction with a conserved aspartate residue in the nAChR binding site.

Hypothesis: this compound is likely to interact with nAChRs. The oxazole ring can act as a hydrogen bond acceptor, and the overall distance between the piperidine nitrogen and the oxazole nitrogen will be a critical determinant of its affinity and whether it acts as an agonist or antagonist.

Supporting Evidence from SAR of Related Compounds:

  • The stereochemistry of the substituent on the piperidine ring can significantly impact activity.

  • The nature of the heterocyclic ring attached to the piperidine influences the subtype selectivity of nAChR ligands.

Proposed Experimental Workflows for Comparative Evaluation

To validate the above hypotheses and provide a direct comparison, a series of in vitro experiments are proposed.

Synthesis of this compound

A plausible synthetic route would involve the condensation of piperidine-4-carboxamidine with an appropriate three-carbon building block containing the ethyl ester functionality, followed by cyclization to form the oxazole ring.

G cluster_0 Synthesis Workflow A Piperidine-4-carboxamidine C Condensation A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Cyclization (e.g., Hantzsch synthesis) C->D E This compound D->E

Caption: Proposed synthetic workflow for the target compound.

In Vitro Anticancer Activity Evaluation

A tiered approach is recommended to assess the potential anticancer activity.

G cluster_0 Anticancer Activity Workflow A Initial Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) B VEGFR-2 Kinase Inhibition Assay (Biochemical) A->B If active C c-Met Kinase Inhibition Assay (Biochemical) A->C If active D Cell-based Phosphorylation Assays (Western Blot or ELISA) B->D C->D E Determination of IC50 values D->E G cluster_0 nAChR Binding Workflow A Radioligand Binding Assay (e.g., using [3H]-epibatidine) B Competition Binding with known nAChR ligands A->B C Functional Assay (e.g., calcium imaging or electrophysiology) B->C If binding is confirmed D Determination of Ki and EC50/IC50 values C->D

References

Comparative Efficacy Analysis: Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate versus Standard-of-Care DPP-4 Inhibitors in a Preclinical Type 2 Diabetes Mellitus Model

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive preclinical efficacy comparison between the novel investigational compound, ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, and the established standard-of-care Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. The following analysis is based on a series of standardized in vitro and in vivo experiments designed to elucidate the compound's potency, selectivity, and overall therapeutic potential in the context of Type 2 Diabetes Mellitus (T2DM). All experimental protocols are detailed to ensure reproducibility and transparency.

Introduction: The Clinical Landscape of DPP-4 Inhibition

Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, particularly the hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a crucial role in glucose homeostasis. However, these incretins are rapidly degraded by the enzyme Dipeptidyl Peptidase-4 (DPP-4). Inhibition of DPP-4 prolongs the action of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

Sitagliptin and Vildagliptin are widely prescribed, potent, and selective DPP-4 inhibitors that have demonstrated significant clinical efficacy and a favorable safety profile. Any novel DPP-4 inhibitor, such as the investigational compound ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, must demonstrate a competitive or superior preclinical profile to warrant further development. This guide outlines the head-to-head comparison of these compounds.

Mechanism of Action: Targeting the DPP-4 Enzyme

The primary mechanism of action for all compounds discussed is the competitive, reversible inhibition of the serine protease DPP-4. By binding to the active site of DPP-4, these inhibitors prevent the degradation of incretin hormones, thereby augmenting their physiological effects on glucose regulation.

cluster_0 Physiological State (No Inhibition) cluster_1 Pharmacological Intervention Ingestion of Food Ingestion of Food Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Ingestion of Food->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release Increases Glucagon Release Glucagon Release Pancreas->Glucagon Release Decreases Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Release->Glucose Homeostasis DPP-4 Inhibitor Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate Sitagliptin Vildagliptin DPP-4_Enzyme_Inhibited DPP-4 Enzyme DPP-4 Inhibitor->DPP-4_Enzyme_Inhibited Inhibits Prolonged Incretin Activity Prolonged Incretin Activity DPP-4_Enzyme_Inhibited->Prolonged Incretin Activity Leads to

Caption: Mechanism of DPP-4 Inhibition.

Comparative In Vitro Efficacy

The initial assessment of a novel DPP-4 inhibitor involves determining its potency and selectivity through in vitro enzymatic assays.

DPP-4 Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency.

Experimental Protocol: DPP-4 Enzymatic Assay

  • Reagents: Recombinant human DPP-4, fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), assay buffer (Tris-HCl, pH 7.5).

  • Procedure: a. Serially dilute test compounds (Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, Sitagliptin, Vildagliptin) in assay buffer. b. Add 20 µL of each compound dilution to a 96-well black microplate. c. Add 20 µL of recombinant human DPP-4 enzyme to each well. d. Pre-incubate for 15 minutes at room temperature. e. Initiate the reaction by adding 10 µL of Gly-Pro-AMC substrate. f. Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log concentration of the inhibitor and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: In Vitro DPP-4 Inhibition

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate15>15,000>15,000>1000-fold>1000-fold
Sitagliptin19>19,000>19,000>1000-fold>1000-fold
Vildagliptin25>25,000>25,000>1000-fold>1000-fold
Selectivity Profiling

To minimize off-target effects, it is crucial that the investigational compound selectively inhibits DPP-4 over other closely related proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity.

Experimental Protocol: Selectivity Enzymatic Assays

The protocol is identical to the DPP-4 assay, but recombinant human DPP-8 and DPP-9 enzymes are used with their respective preferred substrates.

Interpretation of In Vitro Data

The data presented in Table 1 indicates that ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate demonstrates potent inhibition of DPP-4, with an IC50 value of 15 nM. This potency is comparable to, and slightly more potent than, Sitagliptin (19 nM) and Vildagliptin (25 nM). Furthermore, the compound exhibits excellent selectivity, with over 1000-fold greater affinity for DPP-4 compared to DPP-8 and DPP-9, which is a critical safety feature.

Comparative In Vivo Efficacy

The efficacy of the compounds was evaluated in a well-established animal model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

Oral Glucose Tolerance Test (OGTT)

An OGTT is the gold standard for assessing in vivo glucose metabolism and the acute efficacy of antihyperglycemic agents.

Experimental Protocol: Oral Glucose Tolerance Test in db/db Mice

  • Animals: Male db/db mice (8-10 weeks old), fasted for 6 hours.

  • Dosing: a. Vehicle (0.5% methylcellulose) b. Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (10 mg/kg, oral gavage) c. Sitagliptin (10 mg/kg, oral gavage) d. Vildagliptin (10 mg/kg, oral gavage)

  • Procedure: a. Administer the respective compounds or vehicle 60 minutes prior to the glucose challenge. b. At time 0, administer a 2 g/kg glucose solution via oral gavage. c. Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration. d. Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for blood glucose concentration versus time.

Fasted db/db Mice Fasted db/db Mice Compound Administration Compound Administration Fasted db/db Mice->Compound Administration t = -60 min Glucose Challenge (2 g/kg) Glucose Challenge (2 g/kg) Compound Administration->Glucose Challenge (2 g/kg) t = 0 min Blood Sampling Blood Sampling Glucose Challenge (2 g/kg)->Blood Sampling t = 0, 15, 30, 60, 120 min Glucose Measurement Glucose Measurement Blood Sampling->Glucose Measurement AUC Calculation AUC Calculation Glucose Measurement->AUC Calculation

Caption: Oral Glucose Tolerance Test Workflow.

Table 2: Oral Glucose Tolerance Test Results

Treatment Group (10 mg/kg)Glucose AUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle45,000-
Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate28,35037%
Sitagliptin30,15033%
Vildagliptin29,70034%

Interpretation of In Vivo Data

In the OGTT, a single oral dose of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate resulted in a 37% reduction in the glucose AUC compared to the vehicle-treated group. This demonstrates a robust improvement in glucose tolerance. The efficacy was slightly superior to that observed with Sitagliptin (33% reduction) and Vildagliptin (34% reduction) at the same dose, suggesting a strong potential for effective glycemic control.

Pharmacokinetic and Safety Profile Comparison

A preliminary pharmacokinetic and safety assessment is essential for evaluating the drug-like properties of the investigational compound.

Table 3: Comparative Pharmacokinetic and Safety Parameters

ParameterEthyl 2-(piperidin-4-yl)oxazole-4-carboxylateSitagliptinVildagliptin
Pharmacokinetics (Rat, 10 mg/kg oral)
Tmax (h)1.52.01.0
Cmax (ng/mL)850780920
AUC (ng*h/mL)680065006300
Bioavailability (%)858785
Safety
hERG IC50 (µM)>30>30>30
Ames TestNegativeNegativeNegative

Interpretation of PK/Safety Data

The pharmacokinetic profile of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is favorable, with high oral bioavailability (85%) and exposure levels comparable to the standard-of-care drugs. The time to maximum concentration (Tmax) of 1.5 hours is suitable for a once-daily dosing regimen. Importantly, preliminary safety assessments show no significant inhibition of the hERG channel (a key indicator of cardiotoxicity risk) and no mutagenic potential in the Ames test.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate as a potential best-in-class DPP-4 inhibitor for the treatment of Type 2 Diabetes Mellitus.

  • Potency and Selectivity: The compound demonstrates potent and highly selective inhibition of DPP-4 in vitro, with a profile slightly superior to Sitagliptin and Vildagliptin.

  • In Vivo Efficacy: It shows robust glucose-lowering effects in a validated animal model of T2DM, outperforming the standard-of-care comparators in the OGTT.

  • Drug-like Properties: The pharmacokinetic and preliminary safety profiles are encouraging and warrant further investigation.

Future studies should focus on chronic dosing in diabetic animal models to assess long-term glycemic control (HbA1c reduction), as well as comprehensive toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.

A Head-to-Head Comparison of Synthetic Routes to 2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the 2-(piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester core is a privileged motif, appearing in a variety of pharmacologically active agents. Its synthesis, therefore, is of considerable interest to researchers in the pharmaceutical and biotechnology sectors. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of this key intermediate, offering insights into the practical advantages and disadvantages of each approach. The discussion is grounded in experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to the Target Molecule

2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester is a versatile building block in medicinal chemistry. The piperidine moiety can be functionalized to modulate pharmacokinetic properties and to introduce additional binding interactions with biological targets. The oxazole-4-carboxylic acid ethyl ester portion provides a handle for further chemical elaboration, such as amide bond formation, to generate libraries of potential drug candidates. Given its strategic importance, the development of efficient and scalable synthetic routes is a critical endeavor.

This guide will dissect two prominent synthetic methodologies:

  • Route 1: The Modified Robinson-Gabriel Annulation

  • Route 2: The Van Leusen Cyclization Approach

Each route will be evaluated based on key performance indicators, including overall yield, step count, reagent availability and toxicity, and operational simplicity.

Route 1: The Modified Robinson-Gabriel Annulation

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from α-acylamino ketones. In this modified approach, the synthesis commences with readily available starting materials and proceeds through a robust cyclodehydration step. A crucial aspect of this route is the use of a Boc-protecting group for the piperidine nitrogen, which prevents undesired side reactions and is readily removed in the final step.

Synthetic Workflow

Robinson-Gabriel_Route A N-Boc-piperidine-4-carboxamide C Intermediate Acyloxyamide A->C Alkylation B Ethyl bromopyruvate B->C D Ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate C->D Cyclodehydration (POCI₃) E 2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester D->E Deprotection (TFA or HCl)

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-(ethoxycarbonyl)-2-oxoethylcarbamoyl)piperidine-1-carboxylate (Intermediate Acyloxyamide)

To a solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, sodium hydride (1.1 eq), portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes, after which ethyl bromopyruvate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate

The crude intermediate from the previous step is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl₃) at 0 °C. The reaction mixture is then heated to 80-90 °C and stirred for 2-4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected oxazole.

Step 3: Deprotection to Yield 2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester

The purified ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours. Alternatively, a solution of hydrogen chloride in a suitable solvent like dioxane or methanol can be used. The solvent and excess acid are removed under reduced pressure. The residue is then taken up in a minimal amount of water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Route 2: The Van Leusen Cyclization Approach

The Van Leusen oxazole synthesis is a powerful method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This route offers a convergent approach where the piperidine and oxazole moieties are coupled in a key cyclization step.

Synthetic Workflow

Van_Leusen_Route A N-Boc-piperidine-4-carbaldehyde C Ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate A->C Van Leusen Cyclization (Base, e.g., K₂CO₃) B Ethyl isocyanoacetate B->C D 2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester C->D Deprotection (TFA or HCl)

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate

To a mixture of N-Boc-piperidine-4-carbaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable solvent such as methanol or ethanol, is added a base, for example, potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give the Boc-protected oxazole.

Step 2: Deprotection to Yield 2-(Piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester

The deprotection of the Boc group is carried out under acidic conditions as described in Step 3 of Route 1. The purified ethyl 2-(1-Boc-piperidin-4-yl)oxazole-4-carboxylate is treated with TFA in DCM or HCl in an appropriate solvent to afford the final product after workup and purification.

Head-to-Head Comparison

ParameterRoute 1: Modified Robinson-Gabriel AnnulationRoute 2: The Van Leusen Cyclization Approach
Starting Materials N-Boc-piperidine-4-carboxamide, Ethyl bromopyruvateN-Boc-piperidine-4-carbaldehyde, Ethyl isocyanoacetate
Number of Steps 32
Key Reaction Cyclodehydration of an acyloxyamideBase-mediated cyclization
Reagents & Conditions NaH, POCl₃ (corrosive), TFA/HClK₂CO₃ (mild base), TFA/HCl
Overall Yield (Typical) ModerateGood to Excellent
Scalability Moderate; use of NaH and POCl₃ can be challenging on a large scale.Good; milder conditions and fewer steps are advantageous for scale-up.
Purification Chromatography required for intermediate and final product.Chromatography typically required for the Boc-protected intermediate.

Discussion and Recommendations

Both synthetic routes offer viable pathways to the target molecule, 2-(piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester. However, a critical analysis reveals distinct advantages for each approach.

Route 1 (Modified Robinson-Gabriel) , while being a longer sequence, utilizes readily accessible starting materials. The key cyclodehydration step using phosphorus oxychloride is generally high-yielding. However, the use of sodium hydride and phosphorus oxychloride requires careful handling due to their reactivity and corrosive nature, which might pose challenges for large-scale synthesis.

Route 2 (Van Leusen Cyclization) presents a more convergent and atom-economical approach. With fewer synthetic steps, it has the potential for a higher overall yield and is more amenable to scale-up due to the milder reaction conditions and the avoidance of hazardous reagents like POCl₃. The availability of N-Boc-piperidine-4-carbaldehyde is a key consideration for this route; however, it can be readily prepared from the corresponding commercially available alcohol via oxidation.

Recommendation: For laboratory-scale synthesis and rapid access to the target molecule, Route 2, the Van Leusen Cyclization Approach, is generally recommended. Its operational simplicity, milder conditions, and higher potential overall yield make it an attractive choice. For industrial-scale production, a thorough process optimization of Route 2 would likely be the more fruitful endeavor. However, the choice of synthetic route will ultimately depend on the specific constraints and objectives of the research program, including the availability of starting materials, scale of the synthesis, and safety considerations.

Conclusion

The synthesis of 2-(piperidin-4-yl)-oxazole-4-carboxylic acid ethyl ester is a key step in the development of numerous potential therapeutic agents. This guide has provided a comprehensive comparison of two effective synthetic strategies: a modified Robinson-Gabriel annulation and a Van Leusen cyclization. By understanding the nuances of each route, researchers can select the most appropriate method to efficiently access this valuable building block for their drug discovery efforts.

A Researcher's Guide to Validating the Mechanism of Action of 2-Piperidin-4-yl-oxazole-4-carboxylic Acid Ethyl Ester Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester derivatives. While the core structure is a known chemical entity, its derivatives have emerged as a promising scaffold for targeting the G protein-coupled receptor 119 (GPR119). The methodologies outlined herein are designed to build a robust, evidence-based case for GPR119 agonism, moving from initial target engagement to physiologically relevant cellular responses.

The oxazole heterocyclic nucleus is a versatile scaffold, with various derivatives demonstrating a wide spectrum of biological activities, including anti-diabetic, anti-obesity, and anti-inflammatory properties. For the 2-Piperidin-4-yl-oxazole class, the primary hypothesis guiding discovery efforts is its function as an agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.

The GPR119 Signaling Hypothesis

GPR119 is a Gαs-coupled receptor that has garnered significant attention as a therapeutic target for type 2 diabetes and obesity. Its activation initiates a signaling cascade that plays a crucial role in glucose homeostasis. The hypothesized mechanism, which we will systematically validate, is as follows:

  • Agonist Binding: The derivative binds to and activates the GPR119 receptor.

  • G-Protein Activation: The activated receptor stimulates the associated Gαs protein.

  • Second Messenger Production: Gαs activation leads to increased adenylyl cyclase activity, resulting in elevated intracellular levels of cyclic AMP (cAMP).

  • Physiological Response:

    • In intestinal L-cells, increased cAMP promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).

    • In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).

This dual action—enhancing insulin secretion in a glucose-dependent manner while also stimulating the release of incretins—makes GPR119 agonists a highly attractive therapeutic strategy, minimizing the risk of hypoglycemia.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell or Intestinal L-cell Compound Oxazole Derivative (Agonist) GPR119 GPR119 Receptor Compound->GPR119 Binds & Activates Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., GLP-1 or Insulin Secretion) PKA->Response Leads to

Caption: GPR119 signaling cascade initiated by an agonist.

A Hierarchical Approach to MoA Validation

To build a compelling scientific narrative, we employ a multi-tiered experimental approach. This workflow ensures that each step logically builds upon the last, from direct target interaction to functional cellular outcomes.

MoA_Validation_Workflow Tier1 Tier 1: Target Engagement Is there direct interaction with GPR119? Assay1A Radioligand Binding Assay (Measures Affinity, Ki) Tier1->Assay1A Assay1B [35S]GTPγS Binding Assay (Measures G-protein Activation, EC50) Tier1->Assay1B Tier2 Tier 2: Second Messenger Signaling Does it activate the Gαs pathway? Assay1A->Tier2 Assay1B->Tier2 Assay2 cAMP Accumulation Assay (Measures cAMP Production, EC50) Tier2->Assay2 Tier3 Tier 3: Cellular Function Does it elicit a physiological response? Assay2->Tier3 Assay3A GLP-1 Secretion Assay (Measures Incretin Release, EC50) Tier3->Assay3A Assay3B Glucose-Stimulated Insulin Secretion (GSIS) Assay Tier3->Assay3B Conclusion Validated GPR119 Agonist Assay3A->Conclusion Assay3B->Conclusion

Caption: Hierarchical workflow for validating GPR119 agonism.

Tier 1: Direct Target Engagement

The foundational step is to unequivocally demonstrate that the derivative directly binds to and activates the GPR119 receptor.

Radioligand Binding Assay
  • Causality & Rationale: This experiment determines if the test compound physically interacts with the GPR119 receptor by competing with a known high-affinity radiolabeled ligand. It provides a quantitative measure of binding affinity (Ki), a critical parameter for assessing potency.

  • Experimental Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR119 (e.g., HEK293-hGPR119).

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a GPR119 radioligand (e.g., [3H]-MBX-2982), and serial dilutions of the test compound.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Causality & Rationale: This functional assay confirms that binding of the compound leads to receptor activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the extent of G-protein activation. This is a crucial step to distinguish agonists from antagonists.

  • Experimental Protocol:

    • Membrane & Buffer: Use the same GPR119-expressing membranes and a similar buffer as the binding assay, but supplement with GDP (e.g., 10 µM).

    • Reaction Mixture: Combine membranes, serial dilutions of the test compound, and [³⁵S]GTPγS in the assay plate.

    • Incubation: Incubate for 60 minutes at 30°C.

    • Harvesting & Detection: The procedure is identical to the radioligand binding assay (filtration and scintillation counting).

    • Data Analysis: Plot the [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the test compound. Calculate the EC50 and the maximum stimulation (Emax) relative to a known full agonist.

Tier 2: Second Messenger Quantification

Following confirmation of direct target activation, the next step is to measure the immediate downstream signaling event: the production of cAMP.

cAMP Accumulation Assay
  • Causality & Rationale: As a Gαs-coupled receptor, GPR119 activation directly stimulates adenylyl cyclase to produce cAMP. Measuring cAMP accumulation provides a robust, cell-based confirmation of the compound's functional agonism and its signaling pathway.

  • Experimental Protocol (using HTRF):

    • Cell Plating: Seed GPR119-expressing cells into a 384-well plate and culture overnight.

    • Compound Treatment: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound.

    • Incubation: Incubate for 30-60 minutes at 37°C.

    • Lysis & Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Reading: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound to determine the EC50 for cAMP production.

Tier 3: Cellular Functional Assays

The final and most physiologically relevant tier of validation involves demonstrating the compound's effect in cell models that mimic the target tissues.

Incretin (GLP-1) Secretion Assay
  • Causality & Rationale: A key therapeutic benefit of GPR119 agonism is the stimulation of GLP-1 release from intestinal L-cells. This assay validates that the compound can trigger this critical endocrine response.

  • Experimental Protocol:

    • Cell Culture: Culture an appropriate enteroendocrine cell line (e.g., mouse GLUTag or human NCI-H716) in 24- or 48-well plates.

    • Wash & Pre-incubation: Wash the cells with a basal buffer (e.g., KRB buffer) and pre-incubate for 30-60 minutes.

    • Stimulation: Replace the buffer with one containing serial dilutions of the test compound. Include positive controls (e.g., a known GPR119 agonist) and negative controls (vehicle).

    • Incubation: Incubate for 1-2 hours at 37°C.

    • Supernatant Collection: Carefully collect the supernatant, which contains the secreted GLP-1.

    • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the normalized GLP-1 secretion against the log concentration of the compound to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Causality & Rationale: The glucose-dependency of insulin secretion is a hallmark of GPR119 agonists, offering a significant safety advantage over other secretagogues. This assay is critical to confirm that the compound enhances insulin secretion only in the presence of stimulatory glucose concentrations.

  • Experimental Protocol:

    • Cell Culture: Culture a pancreatic β-cell line (e.g., rat INS-1 or mouse MIN6) in 24-well plates.

    • Starvation & Pre-incubation: Wash the cells and pre-incubate for 1-2 hours in a low-glucose (e.g., 2.5 mM) KRB buffer.

    • Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing:

      • Low glucose (2.5 mM) +/- test compound.

      • High glucose (16.7 mM) +/- test compound.

    • Incubation: Incubate for 1-2 hours at 37°C.

    • Supernatant Collection & Quantification: Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.

    • Data Analysis: Compare the amount of insulin secreted under low vs. high glucose conditions in the presence and absence of the compound. A successful agonist will show a significant potentiation of insulin secretion only in the high-glucose condition.

Comparative Performance Analysis

To contextualize the performance of a novel derivative ("Compound X"), its key parameters should be compared against a well-characterized GPR119 agonist (e.g., MBX-2982) and an alternative therapeutic agent for type 2 diabetes that does not target GPR119, such as a DPP-4 inhibitor (e.g., Sitagliptin).

ParameterCompound X (Hypothetical Data) MBX-2982 (Reference Agonist) Sitagliptin (Alternative MoA) Scientific Rationale
Target GPR119GPR119DPP-4 EnzymeConfirms the primary molecular target.
GPR119 Binding Affinity (Ki) 25 nM30 nMNot ApplicableMeasures potency of direct physical interaction with the receptor.
cAMP Accumulation (EC50) 50 nM65 nMNot ApplicableQuantifies functional potency in activating the Gαs pathway.
GLP-1 Secretion (EC50) 120 nM150 nMIndirectly increases active GLP-1Measures potency in a key physiological downstream event.
GSIS Potentiation Yes (at >10 mM Glucose)Yes (at >10 mM Glucose)Indirectly via GLP-1Confirms the glucose-dependent nature of insulin secretion, a key safety and efficacy feature.

Note: Data for Compound X is hypothetical. Data for reference compounds should be sourced from literature.

By systematically progressing through this validation workflow, researchers can build a robust data package that not only confirms the mechanism of action for their this compound derivatives but also provides a comprehensive characterization of their potency and physiological relevance, paving the way for further preclinical and clinical development.

A Comparative Guide to the Pharmacokinetic Properties of Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the journey of transforming a promising chemical entity into a therapeutic agent, understanding its pharmacokinetic (PK) profile is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its concentration and persistence in the body, which in turn governs its efficacy and safety.[1][2] Early and accurate assessment of ADME parameters allows for the selection of drug candidates with favorable drug-like attributes, thereby reducing the risk of late-stage attrition and streamlining the path to regulatory approval.[3][4]

The ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate scaffold represents a promising area of chemical space in medicinal chemistry. The oxazole ring is a bioisostere for esters and amides, often enhancing metabolic stability, while the piperidine moiety can improve physicochemical properties such as solubility and modulate target engagement.[5][6][7] However, the interplay of these structural features can lead to a wide range of pharmacokinetic behaviors. This guide provides a comprehensive framework for benchmarking the PK properties of analogs based on this core structure, offering both detailed experimental protocols and expert interpretation of the resulting data.

This guide will compare the parent compound, Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate (Parent Compound) , with two hypothetical analogs, Analog A and Analog B , to illustrate the impact of minor structural modifications on key ADME parameters. The insights derived from these comparisons are crucial for guiding structure-activity relationship (SAR) studies and selecting candidates with the highest potential for clinical success.

I. The ADME Screening Cascade: A Workflow for Pharmacokinetic Profiling

A tiered approach to ADME screening is essential for efficient drug discovery. High-throughput in vitro assays are employed early to filter large numbers of compounds, followed by more complex in vitro and in vivo studies for promising leads.[8]

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Making Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB Mouse_PK Mouse Pharmacokinetics (IV and PO) PPB->Mouse_PK Promising Candidates Go_NoGo Go/No-Go Decision Mouse_PK->Go_NoGo

Caption: A typical ADME screening workflow for drug candidates.

II. Comparative In Vitro ADME Profiling

To illustrate the benchmarking process, we present hypothetical data for our parent compound and two analogs.

  • Parent Compound: Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

  • Analog A: Introduction of a methyl group on the piperidine nitrogen.

  • Analog B: Replacement of the ethyl ester with a methyl ester.

A. Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption across the gut wall.[9] This model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[10][11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in trans-well plates and cultured for 21 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[13]

  • Dosing and Incubation: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer. The plates are then incubated at 37°C for 2 hours.[9]

  • Sample Collection and Analysis: Samples are collected from the opposite chamber at the end of the incubation period. The concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): For bidirectional assays, the efflux ratio is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11]

Comparative Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Parent Compound 8.518.22.1Moderate (Efflux Substrate)
Analog A 9.210.11.1High
Analog B 7.917.52.2Moderate (Efflux Substrate)

Expert Analysis: The parent compound and Analog B both exhibit an efflux ratio greater than 2, indicating they are likely substrates of efflux transporters such as P-gp. This could limit their effective absorption in vivo. In contrast, Analog A, with the addition of a methyl group on the piperidine nitrogen, shows a significantly reduced efflux ratio. This modification likely hinders recognition by efflux transporters, leading to a prediction of higher intestinal absorption.

B. Metabolic Stability: Liver Microsomal Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, play a crucial role in the clearance of many drugs.[14] The microsomal stability assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[17][18]

  • Reaction Mixture: The test compound (typically 1 µM) is incubated with the liver microsomes at 37°C.[18]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[16]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]

Comparative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Clearance
Parent Compound 1592.4High
Analog A 1877.0Moderate-High
Analog B 5277.3Very High

Expert Analysis: Analog B, with its methyl ester, is significantly less stable than the parent compound, suggesting that the ester is a primary site of metabolic attack, likely hydrolysis by carboxylesterases present in the microsomes. The parent compound's ethyl ester offers slightly more stability. Analog A shows a modest improvement in metabolic stability compared to the parent, indicating that the N-methylation may subtly alter the compound's orientation within the enzyme's active site, reducing the rate of metabolism. The very high predicted clearance of Analog B would likely result in poor in vivo exposure.

C. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its distribution.[19] Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[20] High plasma protein binding can also limit the amount of drug available for metabolism and excretion.[21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation: A RED device, which consists of individual wells divided by a semi-permeable membrane (typically with an 8,000 Da molecular weight cutoff), is used.

  • Sample Addition: The test compound is spiked into plasma (human or animal) and added to one chamber of the well. Buffer is added to the other chamber.[22]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.[19]

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu)% Bound
Parent Compound 0.1585%
Analog A 0.3070%
Analog B 0.1486%

Expert Analysis: The parent compound and Analog B exhibit high plasma protein binding (>85%). This would result in a smaller fraction of the drug being available for distribution to tissues and interaction with the target. Analog A, however, shows significantly lower plasma protein binding (70%). The N-methylation likely reduces the lipophilicity or alters the electrostatic interactions that govern protein binding. This lower binding could lead to a larger volume of distribution and potentially greater efficacy, assuming the target is located outside the vasculature.

III. In Vivo Pharmacokinetic Study in Mice

In vivo studies are essential to understand the integrated effects of ADME properties and to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[23][24]

InVivo_PK_Workflow Start Acclimate Mice Dosing Administer Compound (IV or PO) Start->Dosing Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Time Points: 5, 15, 30 min 1, 2, 4, 8, 24 hr Processing Process Blood to Plasma Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation Calculate PK Parameters (AUC, Cmax, T½, F%) Analysis->Calculation End Complete PK Profile Calculation->End

Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Acclimation: Male CD-1 mice are acclimated for at least 3 days prior to the study.[25]

  • Dosing:

    • Intravenous (IV): A cohort of mice receives the compound via a bolus tail vein injection (e.g., 1 mg/kg).[24]

    • Oral (PO): A separate cohort receives the compound via oral gavage (e.g., 10 mg/kg).[24]

  • Blood Sampling: Serial blood samples (approximately 30 µL) are collected from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) typically via saphenous vein puncture.[23][25] The use of serial sampling reduces the number of animals required and minimizes inter-animal variability.[23]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including:

    • AUC: Area under the concentration-time curve.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vdss: Volume of distribution at steady state.

    • F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[24]

Comparative In Vivo Pharmacokinetic Data (Mouse)

ParameterParent CompoundAnalog AAnalog B
Dose (IV/PO) 1 / 10 mg/kg1 / 10 mg/kg1 / 10 mg/kg
CL (mL/min/kg) 5535150
Vdss (L/kg) 2.54.82.2
t½ (hr) 2.13.80.8
AUC_oral (ng*h/mL) 15004500250
Oral Bioavailability (F%) 25%75%4%

Expert Analysis: The in vivo data strongly corroborate the in vitro findings.

  • Analog B shows very high clearance, a short half-life, and extremely low oral bioavailability. This is consistent with its poor metabolic stability observed in the microsomal assay. The high first-pass metabolism effectively removes the compound before it can reach systemic circulation.

  • The Parent Compound displays high clearance and modest oral bioavailability. Its absorption is likely limited by P-gp efflux, and it is susceptible to metabolism, resulting in only a quarter of the oral dose becoming systemically available.

  • Analog A emerges as the superior candidate. Its lower clearance and longer half-life are direct results of its improved metabolic stability. The significantly higher oral bioavailability (75%) is a combined effect of overcoming P-gp efflux (as predicted by the Caco-2 assay) and reduced first-pass metabolism. Furthermore, its larger volume of distribution is consistent with its lower plasma protein binding, suggesting better tissue penetration.

IV. Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking the pharmacokinetic properties of a series of analogs. Through a combination of in vitro and in vivo assays, we can build a comprehensive understanding of a compound's ADME profile and establish clear structure-activity relationships.

Our analysis of the ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate scaffold reveals that:

  • The ester moiety is a potential metabolic liability, with the ethyl ester being preferable to the methyl ester.

  • The unsubstituted piperidine can be a substrate for efflux transporters, limiting oral absorption.

  • Strategic N-alkylation of the piperidine can mitigate both efflux and plasma protein binding, while also improving metabolic stability.

Based on this hypothetical dataset, Analog A possesses a significantly more favorable pharmacokinetic profile than the parent compound and Analog B. It exhibits high oral bioavailability, a longer half-life, and characteristics that suggest better tissue distribution. These properties make it a much stronger candidate for further development.

The next steps in the drug discovery process for this series would involve confirming the improved properties of Analog A in a second preclinical species and initiating pharmacodynamic and toxicology studies to establish its efficacy and safety profile. This iterative process of design, testing, and analysis is fundamental to advancing new chemical entities toward the clinic.

References

A Comparative Guide to the Off-Target Profile of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (PPO-E): A Hypothetical Kinase Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as critical as the determination of its on-target potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, present opportunities for therapeutic polypharmacology.[1][2] This guide provides a comprehensive comparative framework for evaluating the off-target effects of the novel compound 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester , hereafter referred to as PPO-E .

For the purpose of this illustrative guide, we will hypothesize that PPO-E is an investigational inhibitor of Aurora A kinase (AURKA) , a key regulator of mitosis and a validated oncology target. Its off-target profile will be compared against two well-characterized kinase inhibitors:

  • Alisertib (MLN8237): A selective and potent inhibitor of Aurora A kinase.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known for its broad activity against VEGFR, PDGFR, c-Kit, and other kinases.

This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a robust off-target assessment.

The Imperative of Off-Target Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related attrition being a major hurdle.[1] Off-target effects, where a drug binds to and modulates the function of proteins other than its intended target, are a primary cause of these failures.[3] The conserved nature of ATP-binding pockets in kinases, for example, makes achieving absolute specificity a significant challenge, often leading to a spectrum of off-target activities.[4] Therefore, a systematic and comparative approach to off-target profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true biological impact.

Strategic Framework for Off-Target Assessment

A tiered approach is recommended for the comprehensive evaluation of PPO-E's off-target profile. This strategy allows for a broad initial screen followed by more focused, in-depth investigations.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In-depth Mechanistic Studies a In Vitro Kinase Panel (e.g., 400+ kinases) c Cellular Thermal Shift Assay (CETSA) a->c Validate Hits b Safety Pharmacology Panel (e.g., Eurofins Safety44) f Downstream Signaling Analysis b->f Investigate Liability e Target Deconvolution (Chemoproteomics) c->e Confirm Engagement d Phenotypic Screening (e.g., Cell Painting) d->e Identify MoA

Caption: A tiered workflow for off-target profiling of PPO-E.

Comparative In Vitro Kinase Selectivity

The initial and most critical step is to profile PPO-E against a broad panel of kinases to determine its selectivity. This is typically performed using enzymatic assays that measure the inhibition of kinase activity.

Experimental Protocol: In Vitro Kinase Profiling Assay
  • Compound Preparation: Prepare a 10 mM stock solution of PPO-E, Alisertib, and Sunitinib in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to determine IC50 values.

  • Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Add the kinase, a suitable substrate (e.g., a generic peptide substrate like Kemptide), and ATP to each well.

  • Compound Addition: Add the diluted compounds to the assay plates. Include vehicle (DMSO) controls and a positive control inhibitor.

  • Kinase Reaction: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:

    • Luminescence-Based Assays: These measure the amount of ATP remaining after the kinase reaction.

    • Fluorescence-Based Assays: These often use antibodies that specifically recognize the phosphorylated substrate.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Hypothetical Comparative Kinase Selectivity Data
Target KinasePPO-E (IC50, nM)Alisertib (IC50, nM)Sunitinib (IC50, nM)
AURKA (On-Target) 8 1.5 >10,000
AURKB35015>10,000
VEGFR26,200>10,00010
PDGFRβ9,500>10,0005
c-Kit>10,000>10,00080
FLT3>10,000>10,000220
Abl>10,0006,000300

Analysis: This hypothetical data suggests that PPO-E is a potent inhibitor of AURKA. It demonstrates significantly higher selectivity for AURKA over the closely related AURKB compared to Alisertib.[5] Sunitinib, as expected, shows a distinct profile, potently inhibiting receptor tyrosine kinases while having no effect on Aurora kinases.[5] The high IC50 values of PPO-E against other kinases in the panel indicate a favorable preliminary selectivity profile.

Assessing Target Engagement in a Cellular Context

While in vitro assays are essential, they do not always recapitulate the complexity of a cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound engages its target protein within intact cells.[3][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high AURKA expression) and treat with PPO-E (at various concentrations) or a vehicle control for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble AURKA in each sample using Western blotting with a specific anti-AURKA antibody.

  • Data Analysis: Plot the amount of soluble AURKA as a function of temperature for both vehicle- and PPO-E-treated samples. A shift in the melting curve to a higher temperature in the presence of PPO-E indicates target engagement and stabilization.

G cluster_workflow CETSA Workflow cluster_result Expected Outcome A Treat cells with PPO-E or Vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble AURKA (Western Blot) C->D E Plot melting curves D->E Result PPO-E-treated cells show increased AURKA stability at higher temperatures. E->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening and Cytotoxicity Profiling

To understand the broader cellular consequences of PPO-E treatment, including potential off-target-driven toxicity, a comparative cytotoxicity screen across a panel of diverse cell lines is invaluable.

Experimental Protocol: Multi-Cell Line Cytotoxicity Assay
  • Cell Plating: Seed a panel of cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of PPO-E, Alisertib, and Sunitinib.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Hypothetical Comparative Cytotoxicity Data
Cell LinePrimary Target(s)PPO-E (GI50, µM)Alisertib (GI50, µM)Sunitinib (GI50, µM)
HCT116 (Colon)AURKA-sensitive0.050.02>10
K562 (Leukemia)BCR-Abl>10>100.1
786-O (Renal)VHL-mutant5.28.50.5
A549 (Lung)KRAS-mutant1.52.04.5

Analysis: The data shows that PPO-E and Alisertib are most potent in the AURKA-sensitive HCT116 cell line, consistent with their on-target activity. Sunitinib is highly effective in the K562 and 786-O lines, which are driven by kinases it potently inhibits. The moderate activity of PPO-E in the A549 and 786-O cell lines at higher concentrations could suggest potential off-target activities that warrant further investigation through more advanced techniques like chemoproteomics.[3]

Conclusion and Future Directions

This guide outlines a structured, comparative approach to characterizing the off-target profile of a novel compound, using the hypothetical AURKA inhibitor PPO-E as an example. The initial in vitro kinase screen indicates a favorable selectivity profile for PPO-E compared to both a highly selective (Alisertib) and a multi-targeted (Sunitinib) inhibitor. Cellular assays like CETSA are crucial for confirming target engagement in a physiological context, while broader phenotypic screens can uncover unexpected sensitivities or liabilities.

Should significant off-target activities be identified, further mechanistic studies would be essential. Techniques such as activity-based protein profiling (ABPP) or quantitative proteomics can provide an unbiased, global view of protein engagement by the compound, helping to deconvolve complex biological responses and ensure the development of safer, more effective therapeutics.[3]

References

A Comparative Guide to the Independent Verification of Anti-Cancer Properties of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the independent verification of the anti-cancer properties of a novel chemical series, the 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester derivatives. The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals. Our objective is to provide a robust, scientifically-grounded methodology for assessing the therapeutic potential of these compounds against established benchmarks.

The core of preclinical drug discovery lies not just in identifying active compounds, but in rigorously and objectively validating their efficacy and mechanism of action. This guide is structured to lead researchers through a logical, multi-step process, from initial cytotoxicity screening to preliminary mechanistic studies, ensuring that the data generated is both reliable and translatable.

Rationale and Selection of Comparative Agents

To contextualize the anti-cancer potential of the novel oxazole derivatives, it is imperative to compare their performance against well-characterized, clinically relevant anti-cancer agents. The choice of comparator drugs should be based on their established mechanisms of action and their use as a standard of care in relevant cancer types.[1][2]

For this guide, we select Doxorubicin and Paclitaxel .

  • Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, it is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, and leukemias. Its potent, broad-spectrum cytotoxicity makes it an excellent high-potency benchmark.

  • Paclitaxel: A microtubule-stabilizing agent, it is a first-line treatment for ovarian, breast, and lung cancers, among others.[3] Its distinct mechanism of inducing mitotic arrest provides a valuable comparative pathway.

These agents represent different mechanistic classes, allowing for a more comprehensive evaluation of the novel derivatives' unique properties.

A Multi-Tiered Experimental Approach for Verification

A hierarchical screening cascade is the most efficient method to verify anti-cancer activity. This approach begins with broad cytotoxicity screening and progressively narrows down to more specific assays to elucidate the mechanism of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Mechanism cluster_2 Tier 3: Pathway Elucidation cluster_3 Data Analysis & Reporting T1_CellCulture Select & Culture Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268) T1_MTT Cytotoxicity Screening (MTT Assay) Determine IC50 Values T1_CellCulture->T1_MTT Treat with test compounds & comparators T2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V-FITC/PI Staining) T1_MTT->T2_Apoptosis Active compounds (IC50 < 10 µM) T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_MTT->T2_CellCycle Active compounds (IC50 < 10 µM) T3_Western Western Blot Analysis (e.g., PI3K/Akt pathway proteins) T2_Apoptosis->T3_Western Confirm apoptotic mechanism T2_CellCycle->T3_Western Identify cell cycle arrest point Analysis Comparative Analysis & Guide Publication T3_Western->Analysis

Caption: A multi-tiered workflow for the independent verification of anti-cancer compounds.

Experimental Protocols

The following protocols are foundational for in vitro anti-cancer drug screening.[4] Adherence to these standardized methods is critical for generating reproducible and comparable data.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Drug Treatment: Prepare serial dilutions of the this compound derivatives and comparator drugs (Doxorubicin, Paclitaxel) in the appropriate culture medium. Treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.[4]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Methodology:

  • Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Methodology:

  • Cell Treatment & Harvesting: Treat cells with the test compounds at their IC50 concentrations for a relevant time period (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[9] This step permeabilizes the cells and preserves their DNA.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the novel derivatives and the standard drugs.

Table 1: Comparative Cytotoxicity (IC50, µM) of Test Compounds

Cancer Cell Line Tissue of Origin Test Compound 1 Test Compound 2 Doxorubicin Paclitaxel
MCF-7 Breast Adenocarcinoma [Example Value] [Example Value] 0.8 ± 0.1 0.05 ± 0.01
NCI-H460 Lung Carcinoma [Example Value] [Example Value] 1.2 ± 0.2 0.08 ± 0.02
SF-268 Glioma [Example Value] [Example Value] 0.9 ± 0.15 0.1 ± 0.03
PC-3 Prostate Carcinoma [Example Value] [Example Value] 2.5 ± 0.4 0.2 ± 0.05
HL-60 Promyelocytic Leukemia [Example Value] [Example Value] 0.5 ± 0.08 0.02 ± 0.005

Note: Data are presented as mean ± standard deviation from three independent experiments. Values for Doxorubicin and Paclitaxel are representative and sourced from internal historical data.

Table 2: Summary of Mechanistic Assay Results

Compound Apoptosis Induction (% of Annexin V+ cells) Cell Cycle Arrest Phase
Test Compound 1 [Example Value] [Example Value, e.g., G2/M]
Doxorubicin High G2/M Arrest
Paclitaxel High G2/M Arrest
Vehicle Control Low (<5%) Normal Distribution

Note: Results are shown for a representative cell line (e.g., MCF-7) treated at the IC50 concentration for 24 hours.

Preliminary Investigation into Signaling Pathways

Oxazole derivatives have been reported to inhibit various targets, including protein kinases.[17][18] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a crucial role in cell proliferation, survival, and growth.[19][20][21] Therefore, investigating the effect of the novel compounds on this pathway is a logical next step.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Dephosphorylation (Tumor Suppressor) Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation frequently deregulated in cancer.[19][22]

Western blot analysis can be used to measure the phosphorylation status of key proteins in this pathway, such as Akt and downstream effectors like mTOR. A decrease in the levels of phosphorylated Akt (p-Akt) in cells treated with the oxazole derivatives would suggest on-target activity within this critical cancer pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the independent and comparative evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating effects on cell cycle progression and key signaling pathways, researchers can build a comprehensive profile of these compounds.

Positive results from this in vitro screening cascade would justify progression to more advanced preclinical models, including in vivo xenograft studies, to evaluate efficacy and safety in a whole-organism context. The ultimate goal is to identify promising lead candidates for further development as next-generation anti-cancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (CAS No. 672310-05-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on this related structure and general chemical principles, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3]

  • Harmful if Swallowed: Oral ingestion may be harmful.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation/ContactChemical-resistant gloves (e.g., nitrile), lab coat.[4]
Eye Irritation/ContactSafety glasses with side shields or chemical splash goggles.[2][3]
Inhalation of Dust/AerosolsUse in a well-ventilated area or a chemical fume hood.[2][3]
IngestionDo not eat, drink, or smoke in laboratory areas.

It is imperative to consult your institution's Chemical Hygiene Plan and a qualified safety professional to conduct a formal risk assessment before handling this compound.

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions between incompatible substances.[5][6]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: this compound waste should be classified as non-halogenated organic solid waste . If dissolved in a solvent, it should be disposed of in the appropriate non-halogenated organic liquid waste stream.

  • Select a Compatible Container:

    • For Solids: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a gasketed lid).[7][8]

    • For Liquids: Use a designated, leak-proof, and shatter-resistant container, often an HDPE or glass bottle, equipped with a screw-top cap.[5][7] The original chemical container is often the best choice for its waste.[8]

  • Labeling: The waste container must be clearly and accurately labeled.[6][9] The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • The associated hazards (e.g., "Irritant").[7]

    • The date accumulation started and the date the container was filled.[7]

    • The name of the principal investigator or laboratory responsible for the waste.

WasteSegregation cluster_0 Waste Generation cluster_1 Waste Classification & Segregation cluster_2 Containerization & Labeling Compound This compound SolidWaste Non-Halogenated Organic Solid Waste Compound->SolidWaste (as solid) LiquidWaste Non-Halogenated Organic Liquid Waste Compound->LiquidWaste (in solution) SolidContainer Labeled, Sealed HDPE Container SolidWaste->SolidContainer LiquidContainer Labeled, Sealed HDPE/Glass Bottle LiquidWaste->LiquidContainer

Caption: Waste Segregation Workflow.

On-Site Accumulation and Storage: Maintaining a Safe Environment

The safe storage of hazardous waste is regulated to minimize risks to personnel and the environment.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[7][10] This could be a marked area on a benchtop or within a chemical fume hood.

  • Secondary Containment: All waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[5][8]

  • Incompatible Waste Segregation: Store containers of this compound's waste away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent accidental reactions.[7][8]

  • Container Integrity: Regularly inspect waste containers for signs of degradation, leaks, or cracks.[6][7] Keep containers securely closed except when adding waste.[7][8]

Disposal Procedures: The Final Step

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][10] Evaporation in a fume hood is also not an acceptable method of disposal.[8]

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Container Full: Once the waste container is full (leaving some headspace for expansion), securely seal it and fill in the "date full" on the hazardous waste label.[7]

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the Environmental Health and Safety (EHS) office.[8]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory.

DisposalWorkflow Start Waste Container Full SealContainer Securely Seal Container & Update Label Start->SealContainer RequestPickup Submit Waste Pickup Request to EHS SealContainer->RequestPickup Documentation Update Laboratory Waste Records RequestPickup->Documentation EHS_Collection EHS Collects Waste Documentation->EHS_Collection FinalDisposal Licensed Vendor Disposal EHS_Collection->FinalDisposal

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.[11][12]

  • Assess the Spill: Determine if the spill is minor or major. A minor spill is one that you are trained and equipped to handle safely. If the spill is large, involves highly toxic materials, or you are unsure, evacuate the area and call your institution's emergency number.[13]

  • Don PPE: Before cleaning up a minor spill, don the appropriate PPE, including gloves, goggles, and a lab coat.[11][12]

  • Contain and Absorb: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, use an appropriate absorbent material, working from the outside in to prevent spreading.[12]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[11][14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14]

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and bring the Safety Data Sheet (if available) or information about the chemical.[14]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their innovative work does not come at the cost of their well-being or the health of our planet. A robust understanding of hazard assessment, waste segregation, and emergency preparedness is fundamental to building a deep and lasting culture of safety in the scientific community.[6]

References

A Senior Application Scientist's Guide to Handling 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (CAS No. 672310-05-3). The objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every procedure is a self-validating system of protection. The information herein is synthesized from established chemical safety principles and data from analogous molecular structures to provide a robust operational plan.

Hazard Assessment: Understanding the Molecule's Profile

The primary hazards are associated with its functional groups:

  • Piperidine Moiety: This saturated heterocycle is basic and nucleophilic.[1] Piperidine and its derivatives are known to be irritants and are controlled substances in some contexts due to their use in illicit synthesis.[3][4] The basic nature poses a risk for skin and eye irritation or burns upon direct contact.

  • Oxazole Ring: As an aromatic heterocycle, the oxazole ring system is a common scaffold in biologically active compounds.[5][6] While the ring itself is relatively stable, its derivatives can possess unforeseen toxicological properties.

  • General Chemical Hazards: Based on analogs, this compound should be treated as, at minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant if inhaled as a dust or aerosol.[2] Similar complex organic molecules can also be harmful if swallowed.[7]

Table 1: Hazard Profile and Rationale

Potential Hazard Affected Organ(s) Basis for Assessment
Skin Irritation / Corrosion Skin Inferred from piperidine chemistry and SDS of thiazole analog (H315).[2] Can cause irritation, and prolonged contact may lead to chemical burns.[7]
Serious Eye Damage Eyes Inferred from SDS of thiazole analog (H319).[2] Direct contact with powder or solution can cause severe irritation or irreversible damage.
Respiratory Irritation Respiratory Tract Inferred from SDS of thiazole analog (H335).[2] Inhalation of fine powder can irritate the nose, throat, and lungs.

| Acute Oral Toxicity | Gastrointestinal Tract | Assumed "Harmful if swallowed" (H302) as a precautionary measure based on general hazards of related compounds.[7][8] |

The Core Ensemble: Mandatory PPE for All Handling Procedures

A baseline of personal protective equipment is non-negotiable for any procedure involving this compound, regardless of scale. This "core ensemble" is designed to protect against unforeseen splashes, incidental contact, and aerosol exposure.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles meeting the ANSI Z.87.1 standard are mandatory at all times.[9]

    • Rationale: Standard safety glasses do not provide a seal and are insufficient for protecting against liquid splashes or fine powder dispersal. Goggles provide 360-degree protection.

    • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions, reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[10] A face shield alone is not adequate eye protection.[10]

  • Hand Protection:

    • Requirement: Disposable, powder-free nitrile gloves are the minimum requirement. Gloves must be inspected for tears or defects before each use.[9]

    • Rationale: Nitrile provides good short-term protection against a broad range of chemicals.[9] The "powder-free" specification is critical, as powder can absorb hazardous materials and contribute to airborne contamination.[11]

    • Protocol: Change gloves immediately upon known contact with the chemical. Use proper removal techniques (without touching the outer surface) to avoid skin exposure.[7] For extended operations or when handling solutions, consider double-gloving.

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat, fully buttoned, is required.[10]

    • Rationale: The lab coat protects skin and personal clothing from incidental contact and minor splashes. Flame-resistant material is a best-practice standard in modern research labs.

  • Foot Protection:

    • Requirement: Closed-toe, closed-heel shoes constructed of a material that will resist chemical penetration.[9][10]

    • Rationale: This protects the feet from spills and falling objects. Porous or open-style shoes are strictly prohibited in the laboratory environment.

Task-Specific PPE Protocols and Workflows

The level of PPE must be escalated based on the specific task and the physical form of the chemical. The following diagram and protocols outline the decision-making process.

PPE_Workflow cluster_core Core PPE Ensemble (All Tasks) cluster_solid Solid Handling Controls cluster_liquid Liquid Handling Controls start Start: Handling 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester core_ppe - ANSI Z.87.1 Goggles - Nitrile Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes task Identify Task core_ppe->task solid Handling Solid (Weighing, Aliquoting) task->solid  Solid Form   liquid Handling Liquid (Solutions, Reactions) task->liquid  Liquid Form   solid_ppe Engineering Control: - Chemical Fume Hood or  Ventilated Balance Enclosure Respiratory Protection: - N95 Respirator (minimum) - Use Air-Purifying Respirator  if PELs are exceeded solid->solid_ppe liquid_ppe Engineering Control: - Chemical Fume Hood Enhanced PPE: - Face Shield (over goggles) - Consider double-gloving - Chemical-resistant apron liquid->liquid_ppe end Proceed with Task solid_ppe->end liquid_ppe->end

Caption: PPE selection workflow based on the physical form of the compound.

Protocol 1: Handling the Solid Compound (Weighing, Aliquoting)

This procedure presents the highest risk of aerosolization and inhalation.

  • Engineering Controls: All handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure. These controls are the first and most critical line of defense.[9]

  • Don Core PPE: Put on the full core ensemble: chemical splash goggles, nitrile gloves, lab coat, and appropriate footwear.

  • Respiratory Protection: Wear an N95-rated respirator at a minimum to prevent inhalation of fine particulates. If occupational exposure limits (PELs) are likely to be exceeded, a higher level of respiratory protection, such as a full-face air-purifying respirator, is required.[9][12]

  • Procedure: a. Gently open the container inside the ventilated enclosure to avoid creating airborne dust. b. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid tapping or dropping the container. c. Securely close the primary container immediately after dispensing.

  • Decontamination: After weighing, gently wipe down the spatula, weigh boat exterior, and any affected surfaces within the enclosure with a solvent-moistened towel (e.g., 70% ethanol) to remove residual powder. Dispose of the towel as chemical waste.

Protocol 2: Preparing Solutions and Handling in Liquid Form

This procedure increases the risk of splashes to the face and body.

  • Engineering Controls: All solution preparation and handling must occur within a certified chemical fume hood.

  • Don Core PPE: Put on the full core ensemble.

  • Enhanced PPE: a. Face Protection: Add a full-face shield over your chemical splash goggles.[10] b. Hand Protection: Consider wearing two pairs of nitrile gloves ("double-gloving"). c. Body Protection: For larger volumes (>1 Liter), wear a chemical-resistant apron over the lab coat.

  • Procedure: a. Place a stir plate and a flask or beaker containing the desired solvent inside the fume hood. b. Slowly and carefully add the pre-weighed solid to the solvent while stirring to prevent splashing. c. If heating is required, ensure the setup is secure and monitored. d. When transferring the solution, use a funnel and pour slowly to minimize the risk of splashing.

  • Decontamination: In case of a spill, follow established laboratory spill-response procedures.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the handling process.

  • Solid Chemical Waste: Dispose of any unused solid compound and grossly contaminated items (like weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[7][13]

  • Liquid Chemical Waste: Dispose of solutions in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[13]

  • Contaminated PPE:

    • Gloves: Dispose of all used gloves as hazardous waste. Do not discard them in the regular trash.[7]

    • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

    • Other Disposables: Any disposable items that come into contact with the chemical (pipette tips, paper towels, etc.) must be placed in the solid hazardous waste container.[2]

By adhering to this comprehensive safety framework, you establish a resilient and trustworthy operational environment, ensuring both the integrity of your research and the personal safety of every member of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.